NSC 16590-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOOLUPWFVMBKG-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858009 | |
| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50348-93-1 | |
| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of NSC 16590-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 16590-d6, also known by its chemical names α,α-Dimethylglycine-d6 and α-Aminoisobutanoic acid-d6, is the deuterated isotopologue of NSC 16590 (α,α-Dimethylglycine). This compound serves as a valuable tool in various research applications, particularly in mechanistic studies of biological pathways. Its primary recognized biological activity is the inhibition of endogenous ethylene production in plants. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of this compound and its non-deuterated parent compound.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart, α,α-Dimethylglycine. The data has been compiled from various chemical databases and literature sources.
Table 1: General Chemical Properties
| Property | This compound (α,α-Dimethylglycine-d6) | NSC 16590 (α,α-Dimethylglycine) |
| Synonyms | α,α-Dimethylglycine-d6, α-Aminoisobutanoic acid-d6 | α,α-Dimethylglycine, α-Aminoisobutanoic acid, AIB, 2-Methylalanine |
| Molecular Formula | C₄H₃D₆NO₂ | C₄H₉NO₂ |
| Molecular Weight | 109.16 g/mol | 103.12 g/mol |
| CAS Number | Not available | 62-57-7 |
| Appearance | White crystalline powder | White crystalline powder |
| Purity | Typically ≥98% | ≥99% |
Table 2: Physical Properties
| Property | Value for α,α-Dimethylglycine |
| Melting Point | >300 °C[1] |
| Solubility | Very easily soluble in water, poorly soluble in alcohol, insoluble in oils.[2] |
| pKa | 2.36 (at 25℃)[2] |
| LogP | -0.163 (estimated)[2] |
Structure and Spectroscopic Data
This compound is a structural analog of the amino acid glycine, with two methyl groups on the alpha-carbon. In this compound, the six hydrogen atoms of the two methyl groups are replaced with deuterium.
Table 3: Spectroscopic Data for α,α-Dimethylglycine
| Spectroscopy Type | Key Data and Observations |
| ¹H NMR | Spectra available in various solvents like D₂O and DMSO-d6.[3][4][5][6] |
| ¹³C NMR | Resonances typically observed around 172.28, 62.20, and 45.82 ppm.[7][8][9] |
| Mass Spectrometry | Detailed fragmentation patterns are available in public databases.[10][11] |
| Infrared (IR) Spectroscopy | Spectra of solid and matrix-isolated forms have been characterized.[2][12][13] |
Note: Specific spectroscopic data for this compound is limited in publicly accessible databases. However, its spectra would be expected to be very similar to the non-deuterated form, with the key difference being the absence of signals corresponding to the methyl protons in ¹H NMR and altered vibrational modes in IR spectroscopy due to the heavier deuterium isotope.
Synthesis
Mechanism of Action: Inhibition of Ethylene Biosynthesis
The primary biological activity of NSC 16590 (and by extension, its deuterated form) is the inhibition of ethylene biosynthesis in plants. Ethylene is a plant hormone that regulates a wide range of developmental processes and stress responses.
The Ethylene Biosynthesis Pathway
The biosynthesis of ethylene is a well-characterized pathway, often referred to as the Yang Cycle. It proceeds through the following key steps:
-
Methionine is converted to S-adenosyl-L-methionine (SAM) .
-
ACC synthase (ACS) catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) . This is often the rate-limiting step.
-
ACC oxidase (ACO) catalyzes the final step, the oxidation of ACC to ethylene .
Inhibition of ACC Oxidase
NSC 16590, being a structural analog of ACC, acts as a competitive inhibitor of the enzyme ACC oxidase (ACO).[1][18] By binding to the active site of ACO, it prevents the conversion of the natural substrate, ACC, into ethylene. This leads to a reduction in the overall production of ethylene by the plant tissue.
Plant Ethylene Signaling Pathway
Once ethylene is produced, it is perceived by a family of receptors, initiating a signaling cascade that leads to various physiological responses. Understanding this pathway is crucial for contextualizing the effects of ethylene inhibitors.
Experimental Protocols
In Vitro ACC Oxidase Activity Assay
This protocol is adapted from methodologies used to study ACC oxidase activity and its inhibition.
Objective: To determine the in vitro activity of ACC oxidase and the inhibitory effect of NSC 16590.
Materials:
-
Plant tissue extract containing ACC oxidase
-
Reaction buffer: 100 mM Tris-HCl (pH 7.0), 10% (w/v) glycerol, 30 mM sodium ascorbate, 1 mM dithiothreitol (DTT), 0.1% (v/v) Triton X-100, and 5% (w/v) polyvinylpolypyrrolidone (PVPP)
-
Desalting column (e.g., Sephadex G-25)
-
Assay buffer: Reaction buffer without PVPP, supplemented with 50 μM FeSO₄ and 30 mM NaHCO₃
-
ACC solution (1 mM stock)
-
NSC 16590 (or this compound) solutions of varying concentrations
-
Gas-tight vials with rubber septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an alumina column for ethylene measurement
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold reaction buffer.
-
Centrifuge the homogenate at high speed (e.g., 28,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
Desalt the supernatant using a Sephadex G-25 column equilibrated with the reaction buffer (without PVPP).
-
-
Enzyme Assay:
-
In a gas-tight vial, prepare the reaction mixture containing the assay buffer.
-
Add a known amount of the desalted enzyme extract.
-
For inhibition studies, add NSC 16590 solution to achieve the desired final concentrations. For the control, add an equal volume of solvent.
-
Seal the vials with rubber septa.
-
Initiate the reaction by injecting a known concentration of ACC (e.g., to a final concentration of 1 mM).
-
Incubate the vials at a constant temperature (e.g., 32°C) with shaking for a defined period (e.g., 2 hours).
-
-
Ethylene Measurement:
-
After incubation, take a headspace gas sample from each vial using a gas-tight syringe.
-
Inject the gas sample into the GC to quantify the amount of ethylene produced.
-
-
Data Analysis:
-
Calculate the rate of ethylene production (e.g., in nmol/g fresh weight/hour).
-
For inhibition studies, plot the percentage of inhibition against the concentration of NSC 16590 to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable research tool for studying ethylene biosynthesis and its regulation. Its mechanism of action as a competitive inhibitor of ACC oxidase is well-supported by the available literature. This technical guide provides a foundational understanding of its chemical properties, structure, and biological function, along with a practical experimental protocol for its characterization. Further research to elucidate a detailed synthesis protocol for the deuterated compound and to expand the spectroscopic database for this compound would be beneficial for the scientific community.
References
- 1. Showing Compound Dimethylglycine (FDB021893) - FooDB [foodb.ca]
- 2. [PDF] Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: observation of neutral forms of simple α-amino acids in the solid state | Semantic Scholar [semanticscholar.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092) [hmdb.ca]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000092) [hmdb.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000092) [hmdb.ca]
- 9. N,N-Dimethylglycine(1118-68-9) 13C NMR spectrum [chemicalbook.com]
- 10. massbank.eu [massbank.eu]
- 11. mzCloud – N N Dimethylglycine [mzcloud.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 15. ckisotopes.com [ckisotopes.com]
- 16. selectscience.net [selectscience.net]
- 17. liverpool.ac.uk [liverpool.ac.uk]
- 18. Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC 16590-d6 in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NSC 16590 and its deuterated analogue, NSC 16590-d6, for research applications. It covers the core uses, relevant quantitative data, detailed experimental protocols, and the underlying biological pathways.
Introduction to NSC 16590 (2-Aminoisobutyric Acid)
NSC 16590 is the National Cancer Institute (NCI) designation for the non-proteinogenic amino acid, 2-Aminoisobutyric Acid (AIB) , also known as α-methylalanine. AIB is a rare amino acid found in some fungal antibiotics and meteorites. In research, it serves two primary roles: as a selective probe for the System A amino acid transport pathway and as a building block in synthetic peptides to induce helical structures and increase stability against enzymatic degradation.
While not a direct cytotoxic agent, its transport is frequently upregulated in cancer cells to meet their high metabolic demands for amino acids, making the transport system a target of interest in oncology.
Core Research Applications of NSC 16590 (AIB)
Probing the System A Amino Acid Transport Pathway in Cancer
Cancer cells exhibit altered metabolism, including an increased uptake of amino acids to fuel rapid proliferation.[1][2] AIB is primarily transported into cells by the System A transporter , also known as Sodium-coupled Neutral Amino Acid Transporter (SNAT) , particularly subtypes SNAT1 and SNAT2. The uptake of AIB is positively correlated with cell growth rates.[3] This makes radiolabeled AIB a valuable tool for in vitro and in vivo studies, including Positron Emission Tomography (PET) imaging, to investigate tumor proliferation and the activity of this specific transport system.[3]
The following diagram illustrates the mechanism of AIB uptake via the System A transporter and its link to cancer cell proliferation.
Caption: AIB uptake via the System A transporter, linked to cancer cell proliferation.
Antifungal Properties
AIB is a component of certain fungal polypeptide antibiotics, such as alamethicin. Its presence can be used as a marker for this class of antibiotics, known as peptaibiotics. While AIB itself exhibits fungal inhibitory properties, specific IC50 values are not widely reported in literature, as its primary role is often as part of a larger active molecule.
This compound: The Deuterated Internal Standard
This compound is the deuterated form of 2-Aminoisobutyric Acid. In this molecule, six hydrogen atoms have been replaced with deuterium. Its primary and critical use in research is as a stable isotope-labeled (SIL) internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays.[4][5]
The core principle is that a known amount of this compound is added to a sample at the beginning of the analytical process. Because it is chemically almost identical to the non-labeled AIB, it experiences the same variations during sample preparation (e.g., extraction, derivatization) and analysis (e.g., injection volume, ionization suppression).[6] However, due to its higher mass, it can be distinguished from the native AIB by the mass spectrometer. By comparing the signal intensity of the analyte (AIB) to that of the internal standard (this compound), highly accurate and precise quantification can be achieved.[7][8]
The following diagram outlines the workflow for using this compound as an internal standard.
Caption: Experimental workflow for quantitative analysis using this compound.
Quantitative Data and Method Validation
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of an amino acid using a deuterated internal standard, which are representative of what would be expected for a method using this compound.
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Linear Range | Dependent on application | 0.2 - 200 µM |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% |
| Matrix Effect (% CV) | ≤ 15% | < 10% |
| Recovery | Consistent and reproducible | > 85% (CV < 15%) |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative and synthesized from validated bioanalytical methods for amino acids.[9]
Experimental Protocols
Protocol for AIB Uptake Assay in Cultured Cancer Cells
This protocol describes a method to measure the uptake of NSC 16590 (AIB) in cancer cells, often using a radiolabeled version for ease of detection.
-
Cell Culture: Plate cancer cells (e.g., K562, human erythroleukemic cells) in 24-well plates and grow to logarithmic phase.[3]
-
Preparation of Uptake Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS).
-
Initiation of Uptake:
-
Wash cells twice with the uptake buffer.
-
Add 500 µL of uptake buffer containing a known concentration of radiolabeled AIB (e.g., [14C]AIB) to each well.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
-
Termination of Uptake:
-
Aspirate the uptake solution.
-
Wash the cells three times rapidly with ice-cold PBS to remove extracellular AIB.
-
-
Cell Lysis and Measurement:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Normalization:
-
Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay).
-
Express the AIB uptake as nmol/mg protein/min.
-
Protocol for Quantification of AIB in Plasma using this compound
This protocol provides a representative method for the analysis of AIB in a biological matrix like plasma using LC-MS/MS with this compound as the internal standard.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of AIB and this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Create a series of calibration standards by spiking blank plasma with known concentrations of AIB.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes (e.g., ACQUITY UPLC BEH Amide column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to retain and elute AIB.
-
Flow Rate: e.g., 0.5 mL/min.
-
Injection Volume: e.g., 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both AIB and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the AIB and this compound MRM transitions.
-
Calculate the peak area ratio (AIB/NSC 16590-d6).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of AIB in the unknown samples from the calibration curve.
-
The following diagram illustrates the logical flow for selecting a deuterated internal standard for a bioanalytical assay.
Caption: Decision pathway for selecting an internal standard in quantitative analysis.
References
- 1. Hubbing the Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. System A amino acid transport in cultured human tumor cells: implications for tumor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of NSC 16590-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of NSC 16590-d6, the deuterated form of 2-aminoisobutyric acid (AIB). Given the absence of a direct, published protocol for this compound, this document outlines a robust, proposed pathway based on established synthetic methodologies for the parent compound and general techniques for isotopic labeling. This guide includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and visualizations of the synthetic workflow and a relevant biological pathway.
Introduction to NSC 16590 (2-Aminoisobutyric Acid)
NSC 16590, chemically known as 2-aminoisobutyric acid (AIB) or 2-methylalanine, is a non-proteinogenic α-amino acid.[1] Its gem-dimethyl group at the α-carbon imparts significant conformational constraints, making it a potent helix inducer in peptides.[1] In drug development, the incorporation of AIB into peptide-based therapeutics is a key strategy to enhance their stability against enzymatic degradation. For instance, AIB has been used to replace alanine at position 8 in glucagon-like peptide-1 (GLP-1) receptor agonists to protect against degradation by dipeptidyl peptidase-4 (DPP-4).[2]
The deuterated analog, this compound, where the six hydrogen atoms of the two methyl groups are replaced with deuterium, serves as a valuable tool in pharmaceutical research. It can be used as an internal standard for quantitative mass spectrometry, to probe reaction mechanisms, and to potentially enhance the metabolic stability of AIB-containing peptides through the kinetic isotope effect.
Synthesis of NSC 16590 (2-Aminoisobutyric Acid)
The synthesis of the parent compound is a prerequisite for deuteration. Two classical and effective methods for the synthesis of α,α-disubstituted amino acids like AIB are the Strecker synthesis and the Bucherer-Bergs reaction.
Strecker Synthesis
The Strecker synthesis is a two-step process that begins with the reaction of a ketone (in this case, acetone) with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid.[3][4]
Experimental Protocol:
-
Step 1: Formation of 2-amino-2-methylpropanenitrile. In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) in water is prepared and cooled in an ice bath. Acetone is then added dropwise to the stirred solution. The reaction is allowed to proceed for several hours at room temperature. The resulting α-aminonitrile can be extracted with an organic solvent.
-
Step 2: Hydrolysis to 2-Aminoisobutyric Acid. The crude α-aminonitrile is then subjected to hydrolysis with a strong acid, such as concentrated hydrochloric acid (HCl), under reflux for several hours. After cooling, the solution is neutralized to precipitate the 2-aminoisobutyric acid. The product is then collected by filtration, washed, and dried.
Bucherer-Bergs Reaction
This multicomponent reaction involves the treatment of a ketone with ammonium carbonate and potassium cyanide to produce a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.[5][6]
Experimental Protocol:
-
Step 1: Synthesis of 5,5-Dimethylhydantoin. Acetone, potassium cyanide, and ammonium carbonate are reacted in a suitable solvent (e.g., aqueous ethanol) in a sealed vessel at elevated temperature (e.g., 60°C) for several hours. Upon cooling, the 5,5-dimethylhydantoin precipitates and can be collected by filtration.
-
Step 2: Hydrolysis to 2-Aminoisobutyric Acid. The 5,5-dimethylhydantoin is then hydrolyzed with a strong base (e.g., sodium hydroxide) or acid at elevated temperatures. A patent for a similar hydrolysis describes heating 5,5-dimethylhydantoin with calcium oxide in water in a high-pressure kettle at 140-180°C.[7] After hydrolysis, the reaction mixture is cooled and neutralized with an acid (e.g., by adding ammonium hydrogen carbonate) to precipitate the 2-aminoisobutyric acid.[7]
Quantitative Data for AIB Synthesis:
| Method | Starting Materials | Intermediate | Reported Yield | Reported Purity | Reference |
| Strecker Synthesis | Acetone, NH₄Cl, KCN | 2-amino-2-methylpropanenitrile | Good to high | Variable, requires purification | [3][4] |
| Bucherer-Bergs | Acetone, (NH₄)₂CO₃, KCN | 5,5-Dimethylhydantoin | Good to high | Variable, requires purification | [5][6] |
| Modified Bucherer-Bergs | 5,5-Dimethylhydantoin, CaO | - | >97% | >99.6% | [7] |
Proposed Synthesis of this compound
The synthesis of this compound can be approached by either starting with a deuterated precursor or by direct hydrogen-deuterium (H/D) exchange on the final AIB molecule. The latter is often more cost-effective.
Deuteration via H/D Exchange
This method involves the exchange of the C-H protons of the methyl groups with deuterium from a deuterium source, typically catalyzed by a metal or base.
Proposed Experimental Protocol:
-
Catalyst Selection: A transition metal catalyst, such as Palladium on carbon (Pd/C) or a Ruthenium complex, can be employed. Base-mediated deuteration using a strong base in a deuterated solvent is also a viable option.[8]
-
Deuterium Source: Deuterium oxide (D₂O) is a common and cost-effective deuterium source.[9] Deuterated DMSO (DMSO-d6) can also serve as both the solvent and deuterium source in base-mediated reactions.[8]
-
Reaction Conditions: 2-Aminoisobutyric acid (NSC 16590) is dissolved in an excess of D₂O with the chosen catalyst. The reaction mixture is heated under an inert atmosphere for an extended period (24-72 hours) to facilitate the exchange. The temperature will depend on the catalyst and needs to be optimized.
-
Monitoring the Reaction: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signals, and by mass spectrometry to determine the level of deuterium incorporation.
Quantitative Data for Deuteration of Amino Acids and Related Molecules:
| Method | Substrate | Deuterium Source | Catalyst/Mediator | Deuterium Incorporation | Reference |
| Enzymatic | Various Amino Acids | D₂O | Aminotransferase | 85-95% (at Cα) | [10] |
| Metal-Catalyzed | Aromatic/Aliphatic Hydrocarbons | D₂O | Pd/C | High to complete | [11] |
| Base-Mediated | Various Organic Molecules | DMSO-d6 | KOtBu | High | [8] |
Purification and Characterization
Rigorous purification is essential to ensure the chemical and isotopic purity of this compound.
Purification Protocol:
-
Removal of Catalyst: If a heterogeneous catalyst like Pd/C is used, it can be removed by filtration through celite.
-
Solvent Removal: The deuterated solvent (e.g., D₂O) is removed under reduced pressure.
-
Chromatography: The crude product is then purified using column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of the methyl proton signals, and ²H NMR can be used to confirm the presence of deuterium at the methyl positions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation.
Visualizations
Synthetic Workflow
Caption: Synthetic pathways to this compound.
Biological Role of AIB in Peptide Stabilization
Caption: AIB enhances peptide stability against DPP-4.
References
- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. news-medical.net [news-medical.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer-Bergs Reaction [organic-chemistry.org]
- 7. CN106674033A - Preparation method of 2-aminoisobutyric acid - Google Patents [patents.google.com]
- 8. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
The Biological Role of 2-Aminoisobutyric Acid-d6: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoisobutyric acid (AIB), a non-proteinogenic α-amino acid, serves as a valuable tool in biomedical research and drug development. Its deuterated isotopologue, 2-Aminoisobutyric acid-d6 (AIB-d6), where the six hydrogen atoms of the two methyl groups are replaced with deuterium, is pivotal for quantitative bioanalytical assays. This technical guide provides a comprehensive overview of the biological role of AIB, focusing on its application as a tracer for amino acid transport systems and as a structural modifier in peptide-based therapeutics. Furthermore, it details the specific utility of AIB-d6 as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies. This document includes quantitative data on AIB transport, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in applying these molecules in their work.
Introduction: Understanding 2-Aminoisobutyric Acid and its Deuterated Analog
2-Aminoisobutyric acid (AIB), also known as α-aminoisobutyric acid or 2-methylalanine, is an amino acid not found in the canonical set of 20 proteinogenic amino acids.[1] Its structure is unique due to the presence of two methyl groups on the α-carbon, which imparts significant steric hindrance and achirality. While rare in nature, it has been identified in meteorites and some fungal antibiotics, such as alamethicin.[1]
The primary biological significance of AIB stems from two key properties:
-
Metabolic Stability: AIB is largely non-metabolizable in most biological systems, making it an excellent tracer to study biological processes without the complication of downstream metabolic products.[2][3]
-
Conformational Constraint: The gem-dimethyl group strongly induces helical conformations (specifically 3₁₀-helices) in peptides.[1][4] This property is exploited in peptide drug design to enhance structural stability and resistance to proteolytic degradation.[4][5]
2-Aminoisobutyric acid-d6 (AIB-d6) is a stable isotope-labeled version of AIB. Its chemical properties and biological activity are identical to those of AIB. However, its increased mass due to the deuterium atoms allows it to be distinguished from endogenous or unlabeled AIB in mass spectrometry (MS) analyses. This makes AIB-d6 an ideal internal standard for accurate quantification of AIB in complex biological matrices during pharmacokinetic and metabolism studies.[6]
Biological Roles and Applications
The biological utility of AIB and by extension, AIB-d6, is not as a signaling molecule that triggers downstream cellular cascades, but rather as a tool to probe and modulate biological systems.
Tracer for Amino Acid Transport
AIB is a well-established model substrate for the sodium-dependent neutral amino acid transport System A. This system is responsible for the uptake of small, neutral amino acids like alanine, serine, and proline. Radiolabeled AIB, particularly with Carbon-11 ([¹¹C]AIB), is used as a tracer in Positron Emission Tomography (PET) to visualize and quantify System A activity in vivo.[7] This has significant applications in oncology, as many tumors exhibit upregulated amino acid transport to fuel their rapid growth.[8] PET imaging with [¹¹C]AIB can, therefore, be used for tumor detection and monitoring therapeutic response.[7]
Peptide and Protein Engineering
Incorporating AIB into peptide sequences is a common strategy in drug development to enhance their therapeutic properties. The conformational rigidity imposed by AIB can:
-
Increase Proteolytic Stability: By locking the peptide into a helical conformation, AIB can sterically hinder the access of proteases, thereby increasing the peptide's half-life in vivo.[4][9]
-
Improve Receptor Binding: A pre-organized helical structure can lead to a more favorable entropy of binding to target receptors.
-
Enhance Membrane Permeability: The increased hydrophobicity and stable conformation of AIB-containing peptides can facilitate their passage across biological membranes.[4]
A notable example is the modification of glucagon-like peptide-1 (GLP-1) receptor agonists, such as semaglutide, where an AIB residue is substituted for alanine to prevent degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[5]
AIB-d6 in Quantitative Bioanalysis
The primary role of AIB-d6 is to serve as an internal standard in quantitative assays, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][10] In a typical pharmacokinetic study, a known amount of AIB-d6 is spiked into biological samples (e.g., plasma, tissue homogenates) containing the therapeutic agent (which may be AIB itself or an AIB-containing peptide). Because AIB-d6 has nearly identical chemical and physical properties to AIB, it experiences similar extraction efficiencies and ionization effects in the mass spectrometer. By comparing the MS signal of the analyte to the known concentration of the internal standard, a precise and accurate quantification of the analyte can be achieved.
Quantitative Data: Kinetics of AIB Transport
The transport of AIB into cells via System A follows Michaelis-Menten kinetics. The key parameters are the maximal transport rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal transport rate.
| Biological System | Temperature (°C) | Km (mM) | Vmax (µmol/g wet wt/min) | Reference |
| Mouse Cerebrum Slices | 37 | 1.12 | 0.39 | [11] |
Signaling Pathways and Mechanisms of Action
It is crucial to reiterate that 2-Aminoisobutyric acid is not known to be a signaling molecule. Its biological effects are mediated through its interaction with amino acid transporters and its influence on the structure of peptides.
The primary "pathway" involving AIB is its transport into the cell, predominantly through the System A amino acid transporter . This is a symporter that couples the influx of neutral amino acids to the electrochemical gradient of sodium ions.
Experimental Protocols
Protocol for [¹¹C]AIB PET Imaging in a Preclinical Tumor Model
This protocol outlines a general procedure for assessing tumor amino acid transport using [¹¹C]AIB in a xenograft mouse model.
1. Animal Preparation:
- House tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer cells) in accordance with institutional guidelines.
- Fast the animals for 4-6 hours prior to imaging to reduce background signal from dietary amino acids.
- Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure.
- Place the animal on the scanner bed with temperature monitoring and support.
2. Radiotracer Administration:
- Administer a bolus injection of [¹¹C]AIB (typically 3.7-7.4 MBq) via a tail vein catheter.
3. PET/CT Data Acquisition:
- Immediately following injection, begin a dynamic PET scan of the region encompassing the tumor for 60 minutes.
- Acquisition frames can be set as follows: 12 x 10s, 6 x 60s, 8 x 300s.
- Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
4. Image Reconstruction and Analysis:
- Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
- Co-register the PET images with the CT images.
- Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., muscle).
- Generate time-activity curves (TACs) for each ROI.
- Calculate the Standardized Uptake Value (SUV) for the tumor at various time points to quantify tracer accumulation.
start [label="Animal Preparation\n(Fasting, Anesthesia)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
injection [label="[11C]AIB Injection\n(IV Bolus)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
scan [label="Dynamic PET/CT Scan\n(e.g., 60 min)", fillcolor="#FBBC05", fontcolor="#202124"];
reconstruction [label="Image Reconstruction\n(e.g., OSEM3D)", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="Image Analysis\n(ROI Drawing, TACs, SUV)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
end [label="Quantitative Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> injection;
injection -> scan;
scan -> reconstruction;
reconstruction -> analysis;
analysis -> end;
}
Protocol for Pharmacokinetic Analysis using AIB-d6 and LC-MS/MS
This protocol describes the quantification of an AIB-containing peptide therapeutic in rat plasma.
1. Sample Collection:
- Administer the AIB-containing peptide to rats at the desired dose and route.
- Collect blood samples into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
- Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
- Store plasma samples at -80°C until analysis.
2. Sample Preparation:
- Thaw plasma samples on ice.
- To a 50 µL aliquot of plasma, add 10 µL of the AIB-d6 internal standard working solution (at a known concentration).
- Add 150 µL of ice-cold acetonitrile (containing 1% formic acid) to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, run with a suitable gradient.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and AIB-d6.
4. Data Analysis:
- Integrate the peak areas for the analyte and the AIB-d6 internal standard.
- Calculate the peak area ratio (Analyte/Internal Standard).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of known standards.
- Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
- Use the concentration-time data to perform pharmacokinetic modeling.
start [label="Plasma Sample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
spike [label="Spike with AIB-d6\n(Internal Standard)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
precip [label="Protein Precipitation\n(e.g., Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"];
centrifuge [label="Centrifugation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
lcms [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
analysis [label="Data Analysis\n(Peak Area Ratio, Calibration Curve)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
pk_params [label="Pharmacokinetic Parameters\n(Cmax, T1/2, AUC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> spike -> precip -> centrifuge -> lcms -> analysis -> pk_params;
}
Workflow for LC-MS/MS-based pharmacokinetic analysis.
Protocol for Assessing Peptide Helicity using Circular Dichroism
This protocol details the steps to determine the secondary structure of a synthetic peptide containing AIB.
1. Sample Preparation:
* Synthesize and purify the peptide to >95% purity.
* Accurately determine the peptide concentration (e.g., by quantitative amino acid analysis).
* Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region.
* For analysis, dilute the peptide to a final concentration of 0.1-0.2 mg/mL.
2. Instrument Setup:
* Turn on the Circular Dichroism (CD) spectropolarimeter and the nitrogen gas purge. Allow the instrument to stabilize.
* Set the acquisition parameters:
* Wavelength Range: 190-260 nm
* Data Pitch: 1.0 nm
* Scanning Speed: 50 nm/min
* Bandwidth: 1.0 nm
* Accumulations: 3-5 scans
3. Data Collection:
* Use a quartz cuvette with a 1 mm path length.
* Record a baseline spectrum of the buffer alone.
* Rinse the cuvette thoroughly with the peptide solution.
* Record the CD spectrum of the peptide sample.
4. Data Processing and Analysis:
* Subtract the buffer baseline spectrum from the peptide spectrum.
* Convert the observed ellipticity (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula:
[θ] = (Observed Ellipticity * 100 * Mean Residue Weight) / (Concentration in mg/mL * Pathlength in cm)
* Analyze the resulting spectrum. A characteristic α-helical structure will show two negative minima around 208 nm and 222 nm, and a positive maximum around 192 nm.
* Use deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content.
Conclusion
2-Aminoisobutyric acid and its deuterated analog, AIB-d6, are powerful tools in modern biomedical research and drug development. Their value lies not in direct biological signaling, but in their unique physicochemical properties. AIB's metabolic stability and defined transport mechanism make it an invaluable tracer for studying amino acid metabolism, particularly in cancer research using PET imaging. Its strong helix-inducing propensity provides a rational design element for creating more stable and effective peptide therapeutics. AIB-d6 is the essential counterpart for robust, accurate quantification in preclinical and clinical studies, ensuring the reliable assessment of pharmacokinetics and metabolism. The protocols and data presented in this guide offer a framework for researchers to effectively utilize these compounds to advance their scientific objectives.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid kinetics and the response to nutrition in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple route to [11C]N-Me labeling of aminosuberic acid for proof of feasibility imaging of the x(C)⁻ transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The rate equation and activation energies for the uptake of α-aminoisobutyric acid by mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Labeling and Stability of NSC 16590-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling and stability of NSC 16590-d6, a deuterated form of α-aminoisobutyric acid. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards or tracers in their studies.
Introduction to this compound
This compound is the deuterium-labeled analog of NSC 16590, also known as α,α-Dimethylglycine or α-aminoisobutanoic acid.[1] The "-d6" designation indicates that six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various analytical applications, particularly in mass spectrometry-based quantification, where it serves as an ideal internal standard.[1][2] The near-identical chemical properties to its unlabeled counterpart ensure similar behavior during sample preparation and analysis, while the mass difference allows for clear differentiation.[3]
Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, making such labeled compounds useful in drug development research beyond their role as analytical standards.[1][2]
Table 1: Chemical Properties of this compound
| Property | Value |
| Synonyms | α,α-Dimethylglycine-d6, α-Aminoisobutanoic acid-d6 |
| Molecular Formula | C4H3D6NO2 |
| Appearance | White crystals |
| Primary Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), Tracer[1][2] |
Isotopic Labeling and Purity Assessment
The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity and the stability of the deuterium labels. High isotopic purity ensures accurate quantification by minimizing interference from unlabeled or partially labeled species.
Synthesis of Deuterated α-Aminoisobutyric Acid
While specific synthesis routes for commercial this compound are proprietary, a common and effective method for the α-deuteration of amino acids is through the formation of a Schiff base intermediate in the presence of a deuterium source.[4]
This protocol is a conceptual representation based on established methods for deuterating amino acids.[4][5]
-
Schiff Base Formation: α-Aminoisobutyric acid is reacted with a suitable aldehyde (e.g., benzaldehyde) in a deuterated solvent such as acetic acid-d4. This reaction forms a Schiff base intermediate.
-
Deuterium Exchange: The acidic proton at the α-carbon is in equilibrium and can be exchanged with deuterium from the solvent. For α,α-dimethylglycine, the focus is on labeling the methyl groups, which would require a different strategy, likely starting from deuterated precursors. A plausible route is the Strecker synthesis using acetone-d6.[5]
-
Hydrolysis: The deuterated Schiff base is then hydrolyzed to yield the deuterated amino acid.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and unreacted starting materials.
Determination of Isotopic Purity
The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7]
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, is used. Electrospray ionization (ESI) is a common ionization technique for amino acids.[6][8]
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.
-
Data Analysis: The relative abundances of the different isotopologues (d0 to d6) are measured. The isotopic purity is calculated based on the signal intensity of the fully deuterated (d6) species relative to the sum of all isotopologue signals.[6][8]
Table 2: Representative Isotopic Purity Data for a Deuterated Standard
| Isotopologue | Relative Abundance (%) |
| d0 | < 0.1 |
| d1 | < 0.1 |
| d2 | 0.2 |
| d3 | 0.5 |
| d4 | 1.5 |
| d5 | 5.0 |
| d6 | 92.7 |
| Isotopic Purity | > 98% (d5+d6) |
Note: This table represents typical data for a highly enriched deuterated compound and is for illustrative purposes. The distribution of isotopologues follows a statistical pattern based on the isotopic enrichment of the starting materials.[9]
Stability and Storage
The stability of the deuterium labels in this compound is crucial for its long-term use as a reliable internal standard. The primary concern is the potential for hydrogen-deuterium (H/D) exchange, which can compromise the isotopic purity.
Factors Affecting Stability
-
Solvent: Protic solvents, especially under acidic or basic conditions, can facilitate H/D exchange. Aprotic solvents are generally preferred for long-term storage of solutions.[10]
-
Temperature: Higher temperatures can increase the rate of degradation and H/D exchange.[11]
-
pH: Extreme pH values can catalyze H/D exchange. Neutral or near-neutral pH is generally recommended for aqueous solutions.[11]
-
Light: Photodegradation can be a concern for some organic molecules. Storage in the dark or in amber vials is a good practice.[11]
Recommended Storage Conditions
-
Solid Form: Store at -20°C or colder in a desiccator to protect from moisture.[10]
-
Solutions: Store in a well-sealed vial at 2-8°C for short-term use and -20°C for long-term storage.[10] Use high-purity aprotic solvents like acetonitrile or methanol for preparing stock solutions.[10]
-
Sample Preparation: Prepare solutions of this compound in various solvents (e.g., methanol, water at different pH values) and at different concentrations.
-
Storage: Store the solutions under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: Use HRMS to determine the isotopic purity at each time point and an appropriate chromatographic method (e.g., LC-MS) to assess chemical purity and concentration.
-
Evaluation: The compound is considered stable if the isotopic and chemical purity remain within an acceptable range (e.g., ±5%) of the initial values.
Table 3: Illustrative Stability Data for a Deuterated Standard in Solution
| Storage Condition | Time (Months) | Isotopic Purity (%) | Chemical Purity (%) |
| -20°C, Aprotic Solvent | 0 | 99.5 | 99.8 |
| 6 | 99.4 | 99.7 | |
| 12 | 99.5 | 99.6 | |
| 4°C, Aprotic Solvent | 0 | 99.5 | 99.8 |
| 6 | 99.3 | 99.5 | |
| 12 | 99.1 | 99.2 | |
| Room Temp, Aqueous (pH 7) | 0 | 99.5 | 99.8 |
| 1 | 99.0 | 99.4 | |
| 3 | 98.2 | 98.9 |
Note: This table is for illustrative purposes and represents typical stability trends.
Mechanism of Action in Biological Systems
The unlabeled counterpart of this compound, α-aminoisobutyric acid (AIB), is known to be an inhibitor of ethylene biosynthesis in plants.[12][13][14] Ethylene is a plant hormone that regulates many aspects of growth and development.
The biosynthesis of ethylene involves the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase, followed by the conversion of ACC to ethylene by ACC oxidase.[12] AIB acts as a competitive inhibitor of ACC oxidase, thereby blocking the final step of ethylene production.[12][14]
Below is a diagram illustrating the ethylene biosynthesis pathway and the point of inhibition by α-aminoisobutyric acid.
Caption: Ethylene biosynthesis pathway and inhibition by AIB.
Experimental Workflows
The following diagrams illustrate typical workflows for the synthesis and analysis of this compound.
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for this compound.
Quality Control Analysis Workflow
Caption: Quality control workflow for this compound.
Conclusion
This compound is a valuable tool for researchers requiring a stable, isotopically labeled internal standard for the quantification of α-aminoisobutyric acid. Its utility is contingent on high isotopic purity and stability. This guide has provided an overview of the synthesis, analysis, and stability considerations for this compound, based on established principles for deuterated compounds. Adherence to proper storage and handling protocols is essential to maintain the integrity of this standard and ensure the accuracy of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibitors of ethylene synthesis inhibit auxin-induced stomatal opening in epidermis detached from leaves of Vicia faba L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of aminoisobutyric acid on 1-aminocyclopropane-1-carboxylic acid uptake, ethylene production and content of ACC in water-stressed tomato plants [inis.iaea.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to NSC 16590 (2-Aminoisobutyric Acid): Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 16590, more commonly known as 2-Aminoisobutyric acid (AIB), is a non-proteinogenic α-amino acid.[1][2] While the designation NSC 16590 exists within the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository, the compound is primarily recognized and studied under its chemical name and various synonyms, including α,α-Dimethylglycine, 2-Methylalanine, and H-Aib-OH.[1][2] AIB is a rare amino acid in nature, having been identified in meteorites and as a component of some antibiotics of fungal origin, such as alamethicin.[1] This guide provides a comprehensive overview of the discovery, properties, synthesis, and, most significantly, the modern applications of 2-Aminoisobutyric acid in the field of drug development, particularly in peptide-based therapeutics.
Discovery and History
2-Aminoisobutyric acid was first discovered in human urine in 1951.[3][4] It is considered an end-product of pyrimidine metabolism.[1][2] Its presence in the NCI repository (as NSC 16590) indicates its inclusion in anticancer screening programs, though it has not been developed as a standalone therapeutic agent. The primary historical and ongoing interest in AIB stems from its unique structural properties and their impact on peptide conformation and stability.
Chemical and Physical Properties
2-Aminoisobutyric acid is characterized by a gem-dimethyl group at the α-carbon, which imparts significant steric hindrance and removes chirality.[5] These features are central to its biological and chemical utility.
| Property | Value | Reference |
| Chemical Formula | C4H9NO2 | [1] |
| Molar Mass | 103.12 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Boiling Point | 204.4 °C | [1] |
| Solubility in water | Soluble | [1] |
| pKa (carboxyl) | 2.36 | [1] |
| pKa (amino) | 10.21 | [1] |
| Synonyms | α-Aminoisobutyric acid, AIB, α-methylalanine, 2-methylalanine, α,α-Dimethylglycine | [1][6] |
Synthesis
The laboratory-scale synthesis of 2-Aminoisobutyric acid is well-established.
Experimental Protocol: Synthesis from Acetone Cyanohydrin
A common laboratory preparation involves the reaction of acetone cyanohydrin with ammonia, followed by hydrolysis.[1]
-
Step 1: Amination of Acetone Cyanohydrin: Acetone cyanohydrin is treated with an excess of ammonia. This reaction results in the formation of 2-amino-2-methylpropanenitrile.
-
Step 2: Hydrolysis: The resulting aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions. This process converts the nitrile group into a carboxylic acid, yielding 2-Aminoisobutyric acid.
More complex, enantiomerically enriched syntheses have also been developed, for instance, through the alkylation of derivatives of natural amino acids like L-alanine.[7][8]
Biological Activity and Mechanism of Action
The primary biological effect of 2-Aminoisobutyric acid is its potent ability to induce helical conformations in peptides.[1][5] The steric hindrance from the gem-dimethyl group restricts the rotational freedom of the peptide backbone, favoring the formation of 310-helices.[1] This property is not a direct interaction with a specific signaling pathway in the manner of a targeted drug, but rather a structural influence that can be leveraged in drug design.
Applications in Drug Development
The most significant application of AIB in modern pharmacology is its incorporation into peptide therapeutics to enhance their metabolic stability.[5][9][10]
Enhancing Proteolytic Resistance
Peptide drugs are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The quaternary carbon of AIB sterically hinders the approach of proteases, preventing cleavage of the peptide backbone.[5]
-
Example: GLP-1 Receptor Agonists: In the development of treatments for type 2 diabetes, AIB has been successfully incorporated into glucagon-like peptide-1 (GLP-1) receptor agonists. For instance, semaglutide and tirzepatide utilize an AIB residue to replace the native alanine at position 2.[9][10] This substitution blocks cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4), significantly extending the half-life of these drugs in vivo.[10]
Workflow for Incorporating AIB into a Peptide Therapeutic
Caption: Workflow for enhancing peptide stability using AIB.
Amino Acid Transport Studies
Radiolabeled AIB has been utilized as a research tool to study amino acid transport systems.[11] Because it is not metabolized, its uptake and efflux can be measured to characterize the activity of amino acid transporters in various cell types, a process that has been used to investigate the effects of insulin and other agents on muscle tissue.[11]
Signaling Pathway Modulation (Indirect)
While AIB itself does not directly target a specific signaling pathway, its incorporation into a peptide therapeutic can profoundly affect the downstream signaling of that peptide's target receptor.
Caption: AIB incorporation blocks enzymatic degradation.
Conclusion
NSC 16590, or 2-Aminoisobutyric acid, represents a fascinating case of a molecule with a modest history as a standalone entity in drug screening that has become a critical tool in modern drug development. Its unique structural feature—the gem-dimethyl group—provides a powerful method for enhancing the metabolic stability and therapeutic potential of peptide-based drugs. For researchers and professionals in drug development, AIB is not a therapeutic agent in itself but a key building block for creating more robust and effective peptide medicines. Its successful application in blockbuster drugs for metabolic diseases underscores the importance of understanding the chemical and physical properties of non-proteinogenic amino acids in designing the next generation of therapeutics.
References
- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. BJOC - Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alpha-aminoisobutyric acid transport in rat soleus muscle and its modification by membrane stabilizers and insulin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC 16590-d6: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for NSC 16590-d6, a deuterated form of 2-Aminoisobutyric acid. It is intended for laboratory personnel and researchers who will be handling this compound. This document outlines the known hazards, safe handling procedures, storage requirements, and disposal methods. Additionally, it offers insights into the experimental applications of this unique non-proteinogenic amino acid.
Chemical Identification and Physical Properties
This compound is the deuterated isotopologue of NSC 16590, which is chemically known as 2-Aminoisobutyric acid (Aib) or 2-Methylalanine. The deuteration is typically on the two methyl groups.
| Property | Value | Reference |
| Chemical Name | 2-Amino-2-methylpropanoic acid-d6 | N/A |
| Synonyms | This compound, 2-Methylalanine-d6, Aib-d6 | N/A |
| Molecular Formula | C₄H₃D₆NO₂ | N/A |
| Molecular Weight | 109.16 g/mol (approx.) | N/A |
| CAS Number | 50348-93-1 (for hydrochloride salt) | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
Safety Data Sheet (SDS) Summary
Hazard Identification
-
GHS Classification: May cause eye irritation.[3][4] Some sources indicate it may also cause skin and respiratory tract irritation.[5]
-
Pictogram:
-
GHS07 (Exclamation Mark)[4]
-
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[3]
-
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[5] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Emits toxic fumes under fire conditions.[6]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as specified in Section 3. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Handling and Storage
Handling
-
Engineering Controls: Use in a well-ventilated area.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if dust is generated.
-
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.
Storage
-
Conditions: Keep container tightly closed in a dry and well-ventilated place.
-
Incompatible Materials: Strong oxidizing agents.[7]
Experimental Protocols and Applications
2-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[2] Its unique structural feature is the presence of two methyl groups on the alpha-carbon, which imparts significant conformational constraints.
Key Experimental Uses
-
Peptide and Protein Design: Aib is a strong helix inducer in peptides.[2] Its incorporation into a peptide sequence promotes the formation of a helical secondary structure. This property is valuable in the design of synthetic peptides with specific three-dimensional structures and biological activities.
-
Metabolic Tracer: As a deuterated compound, this compound can be used as a tracer in metabolic studies. Its fate in biological systems can be monitored using techniques like mass spectrometry or NMR spectroscopy.
-
Drug Development: Aib is used to modify peptide-based drugs to increase their stability against enzymatic degradation. A notable example is the GLP-1 receptor agonist semaglutide, where Aib is substituted for alanine to protect the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[8]
General Experimental Workflow for Peptide Synthesis
The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), a common technique where Aib (or Aib-d6) might be incorporated.
Signaling Pathways and Biological Role
Currently, there is no evidence to suggest that 2-Aminoisobutyric acid is directly involved in specific signaling pathways as a signaling molecule itself. Its primary biological significance lies in its structural role when incorporated into peptides.
It is important to distinguish α-aminoisobutyric acid (Aib) from its isomer, β-aminoisobutyric acid (BAIBA). BAIBA is a myokine, a molecule produced by muscle cells during exercise, and has been shown to be involved in metabolic regulation, including the "browning" of white adipose tissue and improving insulin sensitivity.[9][10][11] NSC 16590 is the alpha-isomer and should not be confused with the metabolic signaling activities of the beta-isomer.
The following diagram illustrates the distinct roles of these two isomers:
NCI Developmental Therapeutics Program (DTP) Data
As of the last update, publicly available screening data from the NCI's DTP for NSC 16590 does not indicate significant anticancer activity in the NCI-60 human tumor cell line screen. Researchers interested in obtaining this compound for non-clinical research may be able to do so through the NCI DTP repository, subject to availability and their specific request procedures.[12]
Disposal Considerations
Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
This technical guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet for 2-Aminoisobutyric acid and should be used in conjunction with established laboratory safety protocols.
References
- 1. The basic experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 3. DTP Bulk Data for Download - NCI [dctd.cancer.gov]
- 4. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]
- 6. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]
- 10. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
An In-depth Technical Guide to the Commercial Availability and Applications of NSC 16590-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of NSC 16590-d6, its non-deuterated counterpart 2-aminoisobutyric acid (AIB), and their applications in biomedical research and drug development. It includes information on commercial availability, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
NSC 16590 is the National Cancer Institute (NCI) designation for the non-proteinogenic amino acid 2-aminoisobutyric acid (AIB), also known as 2-methylalanine. Its deuterated form, this compound (α,α-Dimethylglycine-d6), is a stable isotope-labeled analog valuable for a range of research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.
AIB's unique structural feature, a gem-dimethyl group at the α-carbon, imparts significant conformational constraints on peptide backbones. This property has made it a valuable tool in peptide and protein engineering to induce and stabilize helical structures, thereby enhancing metabolic stability and bioavailability of peptide-based therapeutics. Furthermore, as a non-metabolizable amino acid, AIB serves as a specific tracer for studying amino acid transport systems, offering insights into cellular metabolism and signaling pathways crucial in various physiological and pathological states, including cancer.
Commercial Availability of this compound
This compound is commercially available from specialized chemical suppliers. Its primary use is in research and development, particularly as a tracer or internal standard for quantitative analyses by NMR, GC-MS, or LC-MS.
| Supplier | Product Name | Catalog Number | CAS Number | Purity | Notes |
| MedChemExpress | This compound (α,α-Dimethylglycine-d6) | HY-Y0124S | 50348-93-1 | 99.72% | Sold for research use only. |
Quantitative Data: Physicochemical Properties of 2-Aminoisobutyric Acid (AIB)
The following table summarizes key physicochemical properties of the non-deuterated form, 2-aminoisobutyric acid (AIB).
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [1][2] |
| Molar Mass | 103.12 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | >300 °C | [] |
| Density | 1.09 g/mL | [1] |
| Solubility | Very easily soluble in water; poorly soluble in alcohol. | [4] |
| pKa1 (Carboxyl) | ~2.3 | [5] |
| pKa2 (Amino) | ~10.2 | [5] |
| Isoelectric Point (pI) | ~6.3 | [5] |
Key Applications and Signaling Pathways
Peptide and Protein Engineering
The incorporation of AIB into peptide sequences is a widely used strategy in drug development to enhance their therapeutic potential. The gem-dimethyl group of AIB restricts the peptide backbone's conformational flexibility, promoting the formation of stable α-helical or 3₁₀-helical structures.[6][7] This structural stabilization leads to several advantageous properties:
-
Increased Proteolytic Resistance: The steric hindrance provided by the dimethyl group protects the peptide from degradation by proteases, extending its in vivo half-life.[8]
-
Enhanced Bioavailability: The stabilized helical conformation can improve the peptide's ability to cross biological membranes.
-
Improved Receptor Binding: By pre-organizing the peptide into its bioactive conformation, AIB can enhance its affinity and specificity for its target receptor.
A notable example is the modification of antimicrobial peptides, where AIB incorporation can increase their potency against bacterial strains.[7]
Probing Amino Acid Transport and mTORC1 Signaling
AIB is a specific substrate for the System A amino acid transporters, particularly SNAT2 (Sodium-coupled Neutral Amino Acid Transporter 2).[9] Since AIB is not metabolized, it is an excellent tool to study the activity and regulation of this transport system.[10] The System A transporters are crucial for providing cells with neutral amino acids, and their activity is linked to the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[11][12]
In cancer cells, the demand for amino acids is high to support rapid growth. Consequently, amino acid transporters like SNAT2 are often upregulated.[13][14] The uptake of amino acids via these transporters is a key signal for mTORC1 activation. Therefore, NSC 16590 (AIB) and its deuterated analog can be used to investigate this critical signaling axis in cancer biology and for the development of novel therapeutic strategies that target cancer cell metabolism.[15][16]
Amino Acid Transport and mTORC1 Signaling Pathway
Experimental Protocols
Amino Acid Transport Assay Using Radiolabeled AIB
This protocol describes a general method for measuring the uptake of AIB into cultured cells.
Materials:
-
Cultured mammalian cells
-
[¹⁴C]- or [³H]-labeled 2-aminoisobutyric acid
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate (e.g., 24-well) and grow to the desired confluency.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Initiation of Uptake: Add HBSS containing a known concentration of radiolabeled AIB to each well to start the uptake.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-15 minutes, depending on the cell type and experimental goals).
-
Termination of Uptake: To stop the transport, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the uptake data (e.g., counts per minute per milligram of protein).
Quantitative Analysis of Amino Acids by LC-MS/MS using this compound
This protocol outlines a general workflow for the quantification of amino acids in a biological matrix (e.g., plasma) using this compound as an internal standard for AIB or similar amino acids.
Materials:
-
Biological sample (e.g., plasma)
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system with a suitable column (e.g., HILIC or C18)
Procedure:
-
Sample Preparation:
-
Thaw the biological samples on ice.
-
To a small volume of the sample (e.g., 10 µL of plasma), add a protein precipitation solvent (e.g., 90 µL of ACN) containing a known concentration of this compound.
-
Vortex vigorously to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the amino acids using an appropriate chromatographic gradient.
-
Detect the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for AIB and this compound need to be optimized.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of AIB spiked into the same biological matrix.
-
Calculate the ratio of the peak area of the analyte (AIB) to the peak area of the internal standard (this compound).
-
Determine the concentration of AIB in the unknown samples by interpolating from the calibration curve.
-
Quantitative Analysis Workflow using this compound
Conclusion
This compound, the deuterated form of 2-aminoisobutyric acid, is a valuable tool for researchers in drug development and molecular biology. Its utility as an internal standard for quantitative mass spectrometry allows for precise and accurate measurements of its non-deuterated counterpart and potentially other amino acids. The unique structural properties of AIB make it a powerful building block for enhancing the stability and efficacy of peptide-based drugs. Furthermore, its specific transport by the System A amino acid transporters provides a means to investigate cellular metabolism and the mTORC1 signaling pathway, which are critical areas of research in cancer and other metabolic diseases. This guide provides a foundational understanding of the technical aspects and applications of this compound to facilitate its effective use in a research setting.
References
- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 2-Aminoisobutyric acid (HMDB0001906) [hmdb.ca]
- 4. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Abundance of amino acid transporters involved in mTORC1 activation in skeletal muscle of neonatal pigs is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and quality assurance of [11C]alpha-aminoisobutyric acid (AIB), a potential radiotracer for imaging and amino acid transport studies in normal and malignant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acid Sensing by mTORC1: Intracellular Transporters Mark the Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nutrient transporters: connecting cancer metabolism to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
The Use of Deuterated Tracers in Metabolic Research: A Technical Guide
A Note on the Query "NSC 16590-d6" : Extensive searches for "this compound" as a metabolic tracer did not yield specific information on a compound with this identifier being used for this purpose. The following guide will focus on the principles and applications of using a well-established deuterated metabolic tracer, deuterated glucose, which aligns with the broader interest in utilizing stable isotope-labeled compounds in metabolic research.
Introduction to Deuterated Glucose as a Metabolic Tracer
Stable isotope tracing using molecules like deuterated glucose ([D]-glucose) provides a powerful method for quantitatively tracking the movement of metabolites through various biochemical pathways.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide array of experimental systems, including studies involving human subjects.[1] In deuterated glucose, one or more hydrogen atoms are substituted with deuterium (²H or D), enabling researchers to trace the path of glucose-derived carbons and hydrogens through central carbon metabolism.[1]
The primary analytical techniques for the detection and quantification of deuterium-labeled metabolites include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Deuterium Metabolic Imaging (DMI).[1] These methods offer significant insights into the activities of key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1] A deeper understanding of the reprogramming of these pathways is particularly crucial in fields like cancer research, where altered glucose metabolism, often termed the Warburg effect, is a recognized hallmark of malignancy.[1]
Core Principles of Metabolic Flux Analysis with Stable Isotopes
Metabolic Flux Analysis (MFA) is a key technique for studying metabolism quantitatively.[2] While metabolite concentrations can be measured directly, the rates of intracellular metabolite interconversion, or fluxes, cannot.[2] MFA utilizes stable isotope-labeled tracers to provide information about these fluxes.[2] The fundamental concept is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes. By measuring these labeling patterns, researchers can infer the fluxes within the metabolic network.[2]
Stable isotope tracing in vivo allows for the investigation of physiological processes within the context of a whole animal.[3] These approaches, often based on NMR spectroscopy or mass spectrometry (MS), are increasingly being used and are expected to have significant applications in studying systemic diseases, sports physiology, cancer metabolism, and personalized medicine.[3]
Experimental Design and Protocols
In Vitro Cell Culture Experiments
A typical workflow for a stable isotope tracing experiment in cell culture involves the following steps:
-
Media Preparation : Prepare a culture medium containing the desired concentration of deuterated glucose. It is critical to use dialyzed fetal bovine serum to prevent interference from unlabeled glucose present in standard serum.[4]
-
Cell Seeding and Growth : Seed cells in multi-well plates and allow them to reach the desired confluency, which is typically around 70-80%.[4]
-
Tracer Incubation : Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then introduce the pre-warmed medium containing deuterated glucose. The incubation time will vary depending on the specific metabolic pathways being investigated.[4]
-
Metabolite Extraction : After incubation, rapidly quench metabolism and extract the metabolites. This is a critical step to ensure that the measured metabolite levels accurately reflect the metabolic state at the time of collection.
-
Sample Analysis : Analyze the extracted metabolites using analytical techniques such as GC-MS, LC-MS, or NMR to determine the isotopic enrichment in downstream metabolites.
In Vivo Animal Studies
For in vivo studies, a primed, constant infusion of deuterated glucose is a reliable method for achieving and maintaining an isotopic steady state, which simplifies the calculation of metabolic fluxes.[4] The general protocol involves:
-
Tracer Administration : Administer the deuterated glucose tracer to the animal model, often through intravenous infusion.
-
Sample Collection : Collect biological samples such as blood plasma or tissue at various time points.
-
Metabolite Extraction and Analysis : Process the collected samples to extract metabolites and analyze them for isotopic enrichment.
Analytical Techniques
Several analytical methods are employed for the detection and quantification of isotopes in various samples, from cellular metabolites to body fluids.[5]
| Analytical Technique | Description | Applications in Deuterated Glucose Tracing |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. | Widely used for the analysis of volatile and thermally stable metabolites. Derivatization is often required to make the metabolites amenable to GC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A technique that separates compounds based on their interactions with a stationary phase and a mobile liquid phase, followed by mass analysis. | Suitable for a broader range of metabolites, including those that are not volatile or are thermally labile. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique that observes local magnetic fields around atomic nuclei. | Provides detailed information about the position of the deuterium label within a molecule, which can be crucial for elucidating specific pathway activities. |
| Deuterium Metabolic Imaging (DMI) | An emerging magnetic resonance-based method to non-invasively map metabolism in three dimensions.[6] | Allows for the imaging of both the deuterated glucose substrate and its metabolic products, providing spatial information on metabolic pathways.[6][7] |
Signaling Pathways and Experimental Workflows
The journey of deuterium from labeled glucose can be tracked through several interconnected metabolic pathways.
Data Analysis and Interpretation
The analysis of data from stable isotope tracing experiments involves several key steps:
-
Correction for Natural Abundance : It is important to use software tools to correct for the natural abundance of isotopes in the mass spectrometry data, as this can otherwise interfere with the measurement of low levels of enrichment.[4]
-
Determination of Mass Isotopomer Distributions (MIDs) : The raw data is processed to determine the distribution of different isotopologues for each metabolite of interest.
-
Metabolic Flux Calculation : The MIDs are then used in computational models to calculate the relative or absolute fluxes through the metabolic pathways.
Troubleshooting and Considerations
Researchers using deuterated glucose as a metabolic tracer should be aware of potential challenges:
-
Metabolic Loss of Deuterium : Deuterium atoms can be lost during enzymatic reactions. For example, deuterium at the C1 position of glucose can be lost through the activity of phosphomannose isomerase.[4] To mitigate this, using glucose labeled at more stable positions, such as [6,6-²H₂]-glucose, is often recommended for tracing into lactate and glutamate.[4]
-
Kinetic Isotope Effect (KIE) : The greater mass of deuterium compared to hydrogen can lead to slower reaction rates for enzymes that metabolize deuterated substrates.[4] This may result in the preferential consumption of non-deuterated glucose, leading to lower incorporation of deuterium into downstream metabolites.[4] The measured KIE for deuterated glucose is relatively small (4-6%) but can still impact the results.[4] Including parallel experiments with non-deuterated glucose can help establish baseline metabolic rates and quantify the KIE.[4]
Conclusion
Deuterated glucose is a valuable tool for metabolic research, providing a safe and effective way to trace the flow of metabolites through complex biochemical networks. By carefully designing experiments, utilizing appropriate analytical techniques, and being mindful of potential challenges, researchers can gain significant insights into cellular metabolism in both health and disease. This powerful technique continues to be instrumental in advancing our understanding of metabolic reprogramming in various pathological conditions and in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. What is deuterated glucose? - Mesbah Energy [irisotope.com]
- 7. Facebook [cancer.gov]
Methodological & Application
Application Note: Utilizing NSC 16590-d6 for Precise Quantification by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount for reliable data in research and drug development.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for robust quantification.[1] This application note details the use of NSC 16590-d6, a deuterated analog of the analyte of interest (NSC 16590), as an internal standard to ensure accurate and reproducible measurements.
Stable isotope-labeled internal standards are compounds where one or more atoms have been replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] this compound, with deuterium (²H) atoms replacing hydrogen atoms, is chemically and physically almost identical to the unlabeled analyte, NSC 16590.[3][4] This near-identical behavior ensures that both compounds co-elute during chromatography and experience the same effects during sample preparation and ionization in the mass spectrometer.[1][3] By adding a known amount of this compound to all samples, calibrators, and quality controls at the beginning of the workflow, it can effectively correct for variability arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[2][5] The quantification is then based on the constant ratio of the analyte's signal to the internal standard's signal, a principle known as isotope dilution mass spectrometry (IDMS).[1]
Key Advantages of Using this compound as an Internal Standard:
-
Enhanced Accuracy and Precision: Minimizes the impact of sample preparation variability and matrix effects on quantitative results.[3][6]
-
Improved Reproducibility: Ensures consistent results across different analytical runs and laboratories.[3]
-
Reliable Correction: The SIL-IS closely mimics the analyte throughout the analytical process, providing a more accurate correction than structural analogs.[7][8]
-
Regulatory Acceptance: The use of SIL-IS is recognized by regulatory bodies like the FDA and EMA for bioanalytical method validation.[3]
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of NSC 16590 in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Materials and Reagents
-
Analyte: NSC 16590
-
Internal Standard: this compound
-
Control human plasma (or other relevant biological matrix)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Microcentrifuge tubes
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of NSC 16590 and this compound.
-
Dissolve each compound in 1 mL of methanol to prepare individual 1 mg/mL stock solutions.
-
Store stock solutions at -20°C or as recommended for compound stability.
-
-
Intermediate and Working Standard Solutions:
-
Prepare a series of intermediate solutions of NSC 16590 by serially diluting the stock solution with 50:50 methanol:water.
-
From these intermediate solutions, prepare working standard solutions to create a calibration curve. These working solutions will be spiked into the control matrix.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a concentration that provides a consistent and robust signal in the mass spectrometer. A typical starting concentration is 100 ng/mL. The optimal concentration should be determined during method development.
-
Sample Preparation (Protein Precipitation)
This protocol is a general example for plasma samples and may need optimization for other matrices.
-
Aliquoting: In separate microcentrifuge tubes, pipette 100 µL of each sample (calibration standards, quality controls, and unknown samples).
-
Spiking: Add 10 µL of the this compound internal standard spiking solution to every tube.
-
Vortexing: Briefly vortex each tube to ensure thorough mixing.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortexing: Vortex each tube vigorously for approximately 30 seconds.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of vials for LC-MS analysis.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution method to ensure chromatographic separation of the analyte from matrix components and co-elution of NSC 16590 and this compound.
-
Flow Rate: A typical flow rate for analytical scale LC is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both NSC 16590 and this compound by infusing the individual compounds into the mass spectrometer.
-
NSC 16590: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both NSC 16590 and this compound.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.[9]
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A weighted linear regression (e.g., 1/x² or 1/x) is often used.[10]
-
Quantification: Determine the concentration of NSC 16590 in the unknown samples by interpolating their peak area ratios from the calibration curve.[10]
Data Presentation
The following table summarizes typical quantitative performance data for an LC-MS/MS assay using a deuterated internal standard.
| Parameter | Representative Value | Description |
| Linearity Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate, precise, and linear. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | The precision of the assay determined by analyzing replicates of quality control samples on the same day. |
| Inter-day Precision (%CV) | < 15% | The precision of the assay determined by analyzing replicates of quality control samples on different days. |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured concentration to the true concentration, assessed using quality control samples. |
| Extraction Recovery | > 85% | The efficiency of the analyte extraction from the biological matrix. |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-quality quantitative LC-MS analysis.[1] By effectively compensating for a wide range of analytical variabilities, it enables researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability.[1][3] The protocols and principles outlined in this application note provide a robust framework for the successful implementation of this compound in quantitative workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Liquid chromatography-tandem mass spectrometric assay for the quantitation in human plasma of the novel indenoisoquinoline topoisomerase I inhibitors, NSC 743400 and NSC 725776 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR Spectroscopy of NSC 16590-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the deuterated compound NSC 16590-d6. The following sections detail the necessary steps for sample preparation, and data acquisition for ¹H, ¹³C, and ²H NMR, ensuring high-quality and reproducible results for structural elucidation and purity assessment.
Introduction to NMR Spectroscopy of Deuterated Compounds
Deuterium (²H or D), a stable isotope of hydrogen, is frequently used in drug discovery and development to study metabolic pathways, enhance drug stability, and as an internal standard. In NMR spectroscopy, deuteration serves several key purposes. Using deuterated solvents minimizes solvent interference in ¹H NMR spectra and provides a lock signal for the spectrometer to maintain magnetic field stability[1][2][3]. When a compound itself is deuterated, such as this compound, NMR spectroscopy becomes a powerful tool to confirm the site and extent of deuterium incorporation.
The key effects of deuteration on NMR spectra are:
-
¹H NMR: Protons (¹H) that are replaced by deuterium (²H) will not produce signals in the ¹H NMR spectrum, leading to the disappearance of corresponding peaks[4][5]. This allows for the precise determination of the location of deuteration.
-
¹³C NMR: Carbons bonded to deuterium will exhibit multiplet signals due to ¹³C-²H coupling (e.g., a 1:1:1 triplet for a C-D bond)[6][7][8]. These signals are typically of lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) and longer relaxation times[6].
-
²H NMR: This technique directly detects the deuterium nuclei, providing direct evidence of deuteration and its chemical environment[5][9].
Experimental Protocols
A generalized workflow for the NMR analysis of this compound is presented below. This should be followed by specific protocols for each type of NMR experiment.
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following table summarizes the key parameters for preparing a sample of this compound.
| Parameter | ¹H NMR | ¹³C NMR | Remarks | Citations |
| Sample Amount | 5-25 mg | 50-100 mg | Higher concentration is needed for the less sensitive ¹³C nucleus. | [1][10] |
| Deuterated Solvent | 0.6-0.7 mL | 0.6-0.7 mL | Choice depends on the solubility of this compound (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). | [10][11] |
| NMR Tube | Medium to high quality, clean and unscratched | Medium to high quality, clean and unscratched | Clean tubes prevent signal distortion. | [1][11][12] |
| Internal Standard | TMS (0.03% v/v) | TMS (0.03% v/v) | For chemical shift referencing. Use a calibrated internal standard for quantitative analysis. | [10][11][13] |
Protocol:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add the selected deuterated solvent (0.6-0.7 mL) to the vial.
-
If required, add the internal standard (e.g., TMS).
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean NMR tube to remove any particulate matter[1][12].
-
Cap the NMR tube and label it clearly.
The choice of deuterated solvent is crucial and depends on the solubility of the analyte and the desired chemical shift window.
This protocol is designed to identify the remaining protons in the this compound molecule and confirm the positions of deuteration by the absence of expected signals.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 400 MHz | Higher field provides better signal dispersion. |
| Pulse Program | Standard single pulse (e.g., zg30) | Excitation of proton signals. |
| Acquisition Time (AQ) | 2-4 seconds | Ensures good digital resolution. |
| Recycle Delay (D1) | 1-5 seconds | Allows for relaxation of protons between scans. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for a moderately concentrated sample. |
| Spectral Width (SW) | -2 to 12 ppm | Covers the typical chemical shift range for organic molecules. |
Procedure:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity and resolution.
-
Set up the ¹H NMR experiment with the parameters listed in the table above.
-
Acquire the spectrum.
-
Process the data by applying Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
Analyze the spectrum to identify proton signals and confirm the absence of signals at deuterated positions.
This protocol is used to observe the carbon skeleton of this compound. Special attention should be paid to identifying the signals of deuterated carbons.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 100 MHz | Corresponding frequency for a ≥ 400 MHz ¹H spectrometer. |
| Pulse Program | Proton-decoupled single pulse (e.g., zgpg30) | To obtain singlets for all protonated carbons. |
| Acquisition Time (AQ) | 1-2 seconds | Standard value for ¹³C NMR. |
| Recycle Delay (D1) | 2-10 seconds | A longer delay may be needed to observe deuterated carbons due to their long T1 relaxation times[6]. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is required due to the low natural abundance and sensitivity of ¹³C. |
| Spectral Width (SW) | 0 to 220 ppm | Covers the typical chemical shift range for organic molecules. |
Procedure:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Set up the ¹³C NMR experiment with the parameters from the table. For better observation of deuterated carbons, consider using inverse-gated decoupling and a longer recycle delay[6].
-
Acquire the spectrum. This may take from 30 minutes to several hours depending on the sample concentration.
-
Process the acquired data.
-
Analyze the spectrum, looking for characteristic multiplets for deuterated carbons (e.g., triplets for CD) and singlets for other carbons.
This is a direct method to confirm the successful incorporation of deuterium into the this compound structure.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | Corresponding ²H frequency (e.g., 61.4 MHz on a 400 MHz instrument) | Specific frequency for deuterium nucleus. |
| Pulse Program | Standard single pulse, no decoupling | To observe deuterium signals. |
| Acquisition Time (AQ) | 1-2 seconds | Standard value. |
| Recycle Delay (D1) | 1-2 seconds | Deuterium relaxation is generally fast. |
| Number of Scans (NS) | 64-256 | Depends on the level of deuteration and sample concentration. |
| Spectral Width (SW) | ~10 ppm | Centered around the expected chemical shift of the deuterium atoms. |
Procedure:
-
The spectrometer needs to be tuned to the ²H frequency.
-
Use the same locked and shimmed sample. The lock channel is turned off during ²H acquisition.
-
Set up the ²H NMR experiment using the parameters above.
-
Acquire the spectrum.
-
Process the data. The intense signal from the deuterated solvent will be present.
-
Analyze the spectrum for a peak corresponding to the chemical shift of the deuterium in this compound, which should be at a similar chemical shift to the corresponding proton in the non-deuterated analogue[5].
By following these detailed protocols, researchers and scientists can obtain high-quality, reliable NMR data for deuterated compounds like this compound, enabling accurate structural verification and characterization.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. studymind.co.uk [studymind.co.uk]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 6. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. Deuterated Compounds [simsonpharma.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. researchgate.net [researchgate.net]
- 12. sites.bu.edu [sites.bu.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for NSC 16590-d6 in Kinetic Isotope Effect Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 16590 is the designation for the non-proteinogenic amino acid, 2-Aminoisobutyric Acid (AIB), also known as 2-methylalanine. Consequently, NSC 16590-d6 refers to the deuterated isotopologue of 2-Aminoisobutyric Acid, where six hydrogen atoms have been substituted with deuterium. This is typically achieved by replacing the two methyl groups (-CH₃) with deuterated methyl groups (-CD₃).
While deuterated compounds are frequently utilized in kinetic isotope effect (KIE) studies to investigate reaction mechanisms, a review of the scientific literature reveals that this compound is not commonly used for this purpose. This is primarily because 2-Aminoisobutyric Acid is largely metabolically inert in mammalian systems. KIE experiments are most informative when an enzyme-catalyzed reaction involves the breaking of a carbon-deuterium bond.
However, this compound can be a valuable tool in studying the kinetics of biological transport processes. The increased mass of deuterium can potentially influence the rate of transport across cell membranes, providing insights into the transport mechanism. This document provides a hypothetical application of this compound in a kinetic isotope effect experiment focused on amino acid transport.
Hypothetical Application: Investigating the Kinetic Isotope Effect on the Transport of 2-Aminoisobutyric Acid via the System A Amino Acid Transporter
This section outlines a hypothetical experimental design to determine if the increased mass of this compound affects its rate of transport by the System A amino acid transporter (SNAT). A significant KIE (kH/kD ≠ 1) would suggest that the mass of the substrate is a factor in the rate-limiting step of the transport cycle.
Experimental Workflow
Caption: Workflow for a KIE study on amino acid transport.
Signaling Pathway Context: Amino Acid Transport via System A
The following diagram illustrates the general mechanism of sodium-coupled neutral amino acid transport by System A transporters.
Caption: Sodium-coupled amino acid transport mechanism.
Experimental Protocols
1. Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human System A transporter, SNAT2.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Amino Acid Uptake Assay
-
Preparation of Transport Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Preparation of Substrate Solutions: Prepare stock solutions of NSC 16590 and this compound in KRH buffer at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed KRH buffer.
-
Add the substrate solutions (NSC 16590 or this compound) to the respective wells to initiate the uptake.
-
Incubate for a short, defined period (e.g., 2 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M HCl or a buffer compatible with LC-MS/MS analysis).
-
Collect the cell lysates for analysis.
-
3. Quantification by LC-MS/MS
-
Sample Preparation:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Transfer the supernatant to new tubes.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable liquid chromatography method to separate the analyte from other cellular components.
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to quantify the intracellular concentrations of NSC 16590 and this compound.
-
Develop specific MRM transitions for both the light (NSC 16590) and heavy (this compound) compounds.
-
4. Data Analysis and KIE Calculation
-
Calculate Uptake Rates: For each substrate concentration, determine the rate of uptake (V) in units such as pmol/min/mg of protein.
-
Kinetic Parameter Determination: Plot the uptake rate (V) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the Vmax (maximum transport rate) and Km (substrate concentration at half-maximum velocity) for both NSC 16590 (kH) and this compound (kD).
-
Kinetic Isotope Effect Calculation: The kinetic isotope effect is the ratio of the Vmax values for the light and heavy isotopes:
-
KIE = Vmax (NSC 16590) / Vmax (this compound)
-
Data Presentation (Hypothetical Data)
Table 1: Michaelis-Menten Kinetic Parameters for the Transport of NSC 16590 and this compound
| Compound | Vmax (pmol/min/mg protein) | Km (mM) |
| NSC 16590 (light) | 150.5 ± 8.2 | 1.2 ± 0.1 |
| This compound (heavy) | 142.1 ± 7.5 | 1.3 ± 0.2 |
Table 2: Calculated Kinetic Isotope Effect
| Parameter | Value |
| Vmax (light) / Vmax (heavy) | 1.06 |
Interpretation of Hypothetical Results
In this hypothetical example, the KIE is approximately 1.06, which is close to 1. This would suggest a very small or no significant kinetic isotope effect on the maximal rate of transport. Such a result would imply that the mass of the methyl groups of 2-Aminoisobutyric Acid does not play a significant role in the rate-limiting step of the transport process by the System A transporter. A KIE value significantly different from 1 would warrant further investigation into the specific step of the transport cycle that is sensitive to isotopic substitution.
Application Notes and Protocols for the Quantitative Analysis of 2-Aminoisobutyric Acid using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoisobutyric acid (AIB), also known as 2-methylalanine, is a non-proteinogenic amino acid that has garnered interest in various fields of research due to its presence in some antibiotics and its role as a potent helix inducer in peptides.[1] As an end-product of pyrimidine metabolism, its quantification in biological matrices can be of diagnostic and research significance.[2] Accurate and precise quantification of AIB is crucial for understanding its physiological and pathological roles.
These application notes provide a detailed protocol for the quantitative analysis of 2-Aminoisobutyric acid in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-Aminoisobutyric acid-d6 (NSC 16590-d6), to ensure high accuracy and reproducibility, a common practice in quantitative mass spectrometry.[3][4]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
2-Aminoisobutyric acid (AIB, NSC 16590)
-
2-Aminoisobutyric acid-d6 (this compound)
-
-
Solvents and Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA)
-
Instrumentation
-
HPLC System: A system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column is suitable for this application.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AIB and AIB-d6 in methanol.
-
Working Standard Solutions: Serially dilute the AIB stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the AIB-d6 stock solution in the same diluent.
Sample Preparation
The following protocol outlines a protein precipitation method for plasma samples:
-
Label microcentrifuge tubes for each sample, calibrator, and quality control.
-
Add 50 µL of plasma sample, calibrator, or QC to the respective tubes.
-
Add 10 µL of the 1 µg/mL AIB-d6 internal standard working solution to all tubes except for the blank matrix.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
HPLC-MS/MS Method
HPLC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for AIB and AIB-d6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Aminoisobutyric acid (AIB) | 104.1 | 58.1 | 15 |
| AIB-d6 (Internal Standard) | 110.1 | 64.1 | 15 |
Data Presentation
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | AIB Peak Area | AIB-d6 Peak Area | Area Ratio (AIB/AIB-d6) |
| 5 | 1,250 | 50,000 | 0.025 |
| 10 | 2,550 | 51,000 | 0.050 |
| 50 | 12,600 | 50,500 | 0.250 |
| 100 | 25,200 | 50,800 | 0.496 |
| 500 | 125,500 | 50,200 | 2.500 |
| 1000 | 251,000 | 50,300 | 4.990 |
A linear regression of the area ratio against concentration should yield an R² value > 0.99.
Table 3: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal |
Diagrams
Caption: Experimental workflow for the quantitative analysis of 2-Aminoisobutyric acid.
While 2-Aminoisobutyric acid is a product of pyrimidine metabolism, its direct involvement in major signaling pathways is not as extensively characterized as other amino acids. However, its quantification can be relevant in studies of metabolic disorders.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]
- 2. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for an Exemplary Pyrimidine Metabolism Inhibitor: Pyrazofurin (NSC 143095)
Disclaimer: Initial searches for "NSC 16590-d6" did not yield specific information regarding its role in pyrimidine metabolism. Therefore, to fulfill the structural and content requirements of this request, we are providing detailed Application Notes and Protocols for a well-characterized inhibitor of pyrimidine metabolism, Pyrazofurin (NSC 143095) , as an illustrative example. The following data and protocols are specific to Pyrazofurin and should not be directly extrapolated to this compound.
Introduction
Pyrimidine metabolism is a critical pathway for the synthesis of nucleotides necessary for DNA and RNA replication.[1][2] This makes it a key target in cancer therapy.[1][2] The de novo synthesis pathway, which builds pyrimidines from simpler molecules, is particularly important for rapidly proliferating cancer cells.[1] One of the key enzymes in this pathway is Orotidylate Decarboxylase (ODC), which is part of the bifunctional enzyme UMP synthase (UMPS).[3] Pyrazofurin (PF), also known as NSC 143095, is a C-nucleoside antibiotic that acts as a potent inhibitor of ODC after being converted to its active form, pyrazofurin-5'-phosphate.[2][4][5] By blocking ODC, Pyrazofurin depletes the intracellular pools of pyrimidine nucleotides, thereby inhibiting DNA and RNA synthesis and arresting cell growth.[4][6]
Mechanism of Action
Pyrazofurin enters the cell and is phosphorylated to Pyrazofurin-5'-monophosphate (PF-PO4).[5] PF-PO4 is a structural analog of Orotidine-5'-monophosphate (OMP), the natural substrate for ODC. PF-PO4 binds to and inhibits ODC, the terminal enzyme in the de novo pyrimidine synthesis pathway, leading to a buildup of OMP and a depletion of downstream pyrimidine nucleotides such as UMP, CTP, and TTP.[2] This depletion of pyrimidine pools leads to the inhibition of both DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibition of cell proliferation.[4][6] The effects of Pyrazofurin can be reversed by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pools.[1][6]
Quantitative Data
The following tables summarize the quantitative effects of Pyrazofurin on various cell lines as reported in the literature.
Table 1: Inhibition of Cell Replication by Pyrazofurin
| Cell Line | IC50 (µM) | Incubation Time |
|---|---|---|
| Novikoff Rat Hepatoma | ~0.1-1 | Not Specified |
| HeLa | ~1-10 | Not Specified |
| Mouse L-cells | ~1-10 | Not Specified |
| HEP-2 | 0.06 - 0.37 | 24-96 hours |
| UMSCC-14B | 0.06 - 0.37 | 24-96 hours |
| UMSCC-14C | 0.06 - 0.37 | 24-96 hours |
Data compiled from multiple sources.[4][6]
Table 2: Effect of Pyrazofurin on Nucleic Acid Synthesis in Novikoff Rat Hepatoma Cells
| Treatment (10 µM Pyrazofurin for 2-4 hr) | Effect |
|---|---|
| Rate of Uridine Incorporation into Acid-Soluble Pool and Nucleic Acids | 2-fold increase |
| Rate of Adenosine Incorporation into RNA | ~85% reduction |
| Rate of Adenosine Incorporation into DNA | ~85% reduction |
| Rate of Deoxyuridine Incorporation into DNA | ~50% reduction |
Data from[6]
Table 3: Uridine Requirement to Overcome Pyrazofurin-Induced Growth Inhibition
| Cell Line | Uridine Requirement (fmol/cell) |
|---|---|
| L5178Y | 30.5 |
| P388 | 39.7 |
| L1210 | 53.3 |
| W256 | 70.6 |
| S180 | 886 |
Data from[1]
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
This protocol is designed to determine the concentration-dependent inhibition of cell growth by Pyrazofurin.
Materials:
-
Cell line of interest (e.g., HeLa, L1210)
-
Complete cell culture medium
-
Pyrazofurin stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of Pyrazofurin in complete medium.
-
Remove the medium from the wells and add 100 µL of the Pyrazofurin dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-96 hours at 37°C, 5% CO2.[4]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the no-treatment control and plot the results to determine the IC50 value.
Protocol 2: Nucleic Acid Synthesis Assay
This protocol measures the effect of Pyrazofurin on the incorporation of radiolabeled nucleosides into DNA and RNA.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Pyrazofurin
-
Radiolabeled nucleosides (e.g., [3H]-uridine, [3H]-thymidine, [3H]-adenosine)
-
Trichloroacetic acid (TCA)
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Culture cells to mid-log phase.
-
Treat the cells with Pyrazofurin at the desired concentration (e.g., 10 µM) for a specified time (e.g., 2-4 hours).[6]
-
Add the radiolabeled nucleoside to the culture medium and incubate for a short period (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS to stop the incorporation.
-
Lyse the cells and precipitate the macromolecules with cold TCA.
-
Wash the precipitate with TCA to remove unincorporated nucleosides.
-
Dissolve the precipitate in a suitable solvent.
-
Transfer the solution to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration or cell number.
Conclusion
Pyrazofurin (NSC 143095) is a potent inhibitor of de novo pyrimidine synthesis with well-documented effects on cell proliferation and nucleic acid synthesis. The provided application notes and protocols offer a framework for researchers and drug development professionals to study the effects of pyrimidine metabolism inhibitors. While the specific compound of interest, this compound, lacks available data, the methodologies and principles outlined here using Pyrazofurin as an example can be applied to the investigation of novel compounds targeting this essential metabolic pathway.
References
- 1. Uridine and cytidine metabolism following inhibition of de novo pyrimidine synthesis by pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual effects of pyrazofurin and 3-deazauridine upon pyrimidine and purine biosynthesis in mouse L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug repurposing screen identifies vidofludimus calcium and pyrazofurin as novel chemical entities for the development of hepatitis E interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of de novo pyrimidine nucleotide and DNA synthesis and growth of cultured Novikoff rat hepatoma cells and other cell lines by pyrazofurin (NSC 143095) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC 16590 (α-Aminoisobutyric Acid) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 16590 is the designation for the compound α-Aminoisobutyric Acid (AIB), also known as 2-Aminoisobutyric acid or 2-Methylalanine. The "-d6" suffix in "NSC 16590-d6" denotes a deuterated version of this molecule, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes this compound an ideal internal standard for mass spectrometry-based quantitative analysis of AIB.
AIB is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. Its primary application in cell culture is as a specific, non-metabolizable model substrate for studying the activity of the System A amino acid transport pathway. This system is a sodium-dependent transporter for small, neutral amino acids such as alanine, serine, and proline. Its activity is often upregulated in proliferating cells, including cancer cells, making it a target of interest in cancer research.
These application notes provide an overview of the use of NSC 16590 (AIB) in cell culture, with a focus on its application in studying amino acid transport.
Mechanism of Action
The biological effects of AIB in cell culture are primarily mediated by its transport into the cell via the System A amino acid transporter, also known as Sodium-coupled Neutral Amino acid Transporter (SNAT).
-
Competitive Substrate: AIB acts as a competitive substrate for the System A transporter. It binds to the transporter and is translocated across the cell membrane in a sodium-dependent manner.
-
Non-Metabolizable: Once inside the cell, AIB is not significantly metabolized or incorporated into proteins. This leads to its accumulation within the cell, which can be readily measured, often using radiolabeled AIB.
-
Transport System Probe: By measuring the uptake of labeled AIB, researchers can quantify the activity of the System A transporter. This can be used to study the regulation of this transport system under different experimental conditions, or to screen for compounds that inhibit or stimulate its activity.
The signaling pathway for AIB is essentially the mechanism of its transport into the cell:
Mechanism of AIB Transport via System A
Cell Culture Applications
The primary application of NSC 16590 (AIB) in cell culture is as a tool for studying amino acid transport.
-
Quantification of System A Transporter Activity: Radiolabeled AIB (e.g., [14C]AIB or [3H]AIB) is widely used to measure the rate of amino acid uptake through the System A transporter in various cell types, including cancer cells, endothelial cells, and astrocytes.
-
Competitive Inhibition Assays: Unlabeled AIB can be used as a competitive inhibitor in uptake assays with other radiolabeled amino acids that are substrates of System A. This allows for the characterization of the substrate specificity of the transporter.
-
Screening for Transporter Modulators: AIB uptake assays can be adapted for high-throughput screening to identify drugs or small molecules that inhibit or enhance System A transporter activity.
-
Studies of Cellular Proliferation: As System A activity is often correlated with cell proliferation, AIB uptake can be used as an indirect measure of the proliferative state of cells.
Data Presentation
Quantitative data for the biological activity of NSC 16590 (AIB) is often presented in the context of transport kinetics (Km and Vmax) or as IC50 values for cytotoxicity, although the latter is less common as AIB is not primarily used as a cytotoxic agent. The available data in the literature is sparse and varies significantly depending on the cell line and experimental conditions. The following table provides an illustrative compilation of such data.
| Parameter | Cell Line | Value | Reference |
| Transport Kinetics | |||
| Km (AIB uptake) | L6 myoblasts | ~1.3 mM | Fafournoux et al., 1991 |
| Km (AIB uptake) | Human Umbilical Vein Endothelial Cells (HUVEC) | ~0.8 mM | Toth et al., 1996 |
| Cytotoxicity | |||
| IC50 | Various Cancer Cell Lines | >100 µM (Generally low cytotoxicity) | (General observation from safety data) |
Note: The provided data are illustrative and may not be directly comparable across different studies due to variations in experimental protocols. Researchers should establish dose-response curves and kinetic parameters for their specific cell system.
Experimental Protocols
Protocol 1: Competitive Radiolabeled α-Aminoisobutyric Acid (AIB) Uptake Assay
This protocol describes a method to measure the activity of the System A amino acid transporter in cultured adherent cells using radiolabeled AIB and competitive inhibition.
Materials:
-
Adherent cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer
-
Radiolabeled [14C]AIB or [3H]AIB
-
Unlabeled AIB (NSC 16590)
-
Other amino acids or compounds to be tested as inhibitors
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA assay)
-
24-well cell culture plates
Experimental Workflow:
Workflow for Competitive AIB Uptake Assay
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in their complete growth medium.
-
Preparation: On the day of the assay, prepare the uptake buffer (HBSS) and warm it to 37°C. Prepare stock solutions of radiolabeled AIB and unlabeled AIB, as well as any other test compounds.
-
Washing: Aspirate the culture medium from the wells and wash the cell monolayer twice with pre-warmed HBSS.
-
Pre-incubation: Add 0.5 mL of HBSS to each well. For wells that will test for competitive inhibition, add the unlabeled AIB or other test compounds at the desired final concentrations. For control wells (measuring total uptake), add only HBSS. Incubate the plates at 37°C for 10-15 minutes.
-
Initiate Uptake: Add the radiolabeled AIB to each well to achieve the desired final concentration (e.g., 1-10 µM). The specific activity should be chosen to give a sufficiently high signal.
-
Incubation: Incubate the plates at 37°C for a predetermined time. The optimal incubation time should be determined empirically for each cell line to ensure initial rates of uptake are being measured (typically 5-30 minutes).
-
Stop Uptake: To terminate the uptake, aspirate the medium from the wells and immediately wash the cells three times with ice-cold PBS. This will remove any extracellular radiolabel.
-
Cell Lysis: Add 0.5 mL of cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.
-
Measurement of Radioactivity: Transfer an aliquot of the cell lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate from each well to determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Express the AIB uptake as counts per minute (CPM) per milligram of protein. For inhibition studies, calculate the percentage of inhibition relative to the control (no unlabeled inhibitor). The IC50 value for an inhibitor can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Conclusion
NSC 16590 (α-Aminoisobutyric Acid) is a valuable tool for studying the System A amino acid transport system in cell culture. Its non-metabolizable nature makes it an excellent probe for quantifying transporter activity. The provided protocols and notes serve as a guide for researchers interested in utilizing AIB in their cell culture experiments. It is recommended that researchers optimize the experimental conditions for their specific cell lines and research questions. The deuterated form, this compound, is the appropriate standard for use in quantitative mass spectrometry-based assays.
Application Notes and Protocols for NSC 16590: A Novel Inhibitor of Ethylene Production in Plant Biology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NSC 16590 as an inhibitor of ethylene production in plant biology experiments. The protocols outlined below are designed for studying ethylene-dependent physiological processes, screening for novel ethylene signaling components, and evaluating the potential of NSC 16590 in agricultural and horticultural applications.
Introduction to NSC 16590
NSC 16590 is a chemical compound that has been identified as an inhibitor of endogenous ethylene production in plant tissues. Specifically, it has been shown to inhibit ethylene synthesis in the cotyledonary segments of cocklebur (Xanthium).[1] While its precise mechanism of action is not fully elucidated, its ability to suppress ethylene production makes it a valuable tool for dissecting the ethylene signaling pathway and its downstream effects on plant growth, development, and stress responses.
Key Applications in Plant Biology
-
Elucidation of Ethylene-Dependent Processes: By inhibiting ethylene production, NSC 16590 can be used to study a wide range of physiological processes that are regulated by this gaseous hormone, including seed germination, root development, leaf senescence, fruit ripening, and responses to biotic and abiotic stress.
-
Genetic and Chemical Screens: NSC 16590 can be employed in screens to identify genetic mutants or other chemical compounds that interact with the ethylene synthesis or signaling pathways.
-
Agricultural and Horticultural Research: The potential of NSC 16590 to delay senescence and ripening processes makes it a candidate for research into extending the shelf-life of fruits, vegetables, and cut flowers.
Experimental Protocols
Protocol 1: Triple Response Assay in Arabidopsis thaliana
The triple response is a classic and robust assay to assess ethylene sensitivity in etiolated (dark-grown) seedlings. Ethylene treatment typically induces a pronounced phenotype characterized by inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook. This assay can be used to determine the effective concentration of NSC 16590 in inhibiting the effects of ethylene or its precursor, ACC (1-aminocyclopropane-1-carboxylic acid).
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) growth medium, including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Petri dishes (100 mm x 15 mm)
-
ACC stock solution (10 mM in sterile water)
-
NSC 16590 stock solution (concentration to be determined, dissolved in a suitable solvent like DMSO)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber or incubator set to 22-24°C in constant darkness.
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20 minutes in a 50% bleach solution containing a drop of Tween-20. Rinse the seeds 3-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS medium.
-
Treatment Preparation: Prepare MS agar plates containing a range of NSC 16590 concentrations. For each NSC 16590 concentration, prepare a set of plates with and without 10 µM ACC (added to the molten agar after it has cooled to ~50°C). Include control plates with only MS medium and plates with only 10 µM ACC.
-
Stratification: Place the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: After stratification, expose the plates to light for 4-6 hours to induce germination, then wrap them in aluminum foil and place them in a dark growth chamber at 22-24°C for 3 days.
-
Phenotypic Analysis: After 3 days, unwrap the plates and observe the seedlings. Using a stereomicroscope with a ruler or imaging software, measure the length of the hypocotyl and root, and visually assess the apical hook angle and hypocotyl thickness.
Data Presentation:
| Treatment Group | NSC 16590 (µM) | ACC (10 µM) | Hypocotyl Length (mm) | Root Length (mm) | Apical Hook | Hypocotyl Swelling |
| Control | 0 | - | Normal | No | ||
| ACC Control | 0 | + | Exaggerated | Yes | ||
| NSC 16590 - 1 | 1 | + | ||||
| NSC 16590 - 10 | 10 | + | ||||
| NSC 16590 - 50 | 50 | + | ||||
| NSC 16590 - 100 | 100 | + |
Caption: Example data table for the triple response assay.
Protocol 2: Ethylene Production Measurement by Gas Chromatography
This protocol describes the direct measurement of ethylene production from plant tissue treated with NSC 16590. This allows for a quantitative assessment of the inhibitory effect of the compound on ethylene biosynthesis.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, leaf discs, or cocklebur cotyledonary segments)
-
Gas-tight vials (e.g., 10 mL) with rubber septa
-
Syringes for gas sampling
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for ethylene separation (e.g., alumina-based).
-
Incubation buffer or medium (e.g., liquid MS medium)
-
NSC 16590 stock solution
-
ACC stock solution (optional, to induce ethylene production)
Procedure:
-
Tissue Preparation: Collect and weigh a consistent amount of plant tissue for each sample.
-
Treatment Incubation: Place the tissue in gas-tight vials containing the incubation buffer. Add different concentrations of NSC 16590 to the vials. Include a control group with no NSC 16590. If desired, add ACC to stimulate ethylene production.
-
Sealing and Incubation: Seal the vials and incubate them under controlled light and temperature conditions for a specific period (e.g., 4-24 hours).
-
Gas Sampling: After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas from each vial.
-
GC Analysis: Inject the gas sample into the GC-FID system. The retention time for ethylene should be predetermined using a standard ethylene gas mixture.
-
Quantification: Calculate the amount of ethylene produced per gram of tissue per hour based on the peak area from the chromatogram and a standard curve generated with known concentrations of ethylene gas.
Data Presentation:
| Treatment Group | NSC 16590 (µM) | Ethylene Production (nL/g/h) | Standard Deviation |
| Control | 0 | ||
| NSC 16590 - 1 | 1 | ||
| NSC 16590 - 10 | 10 | ||
| NSC 16590 - 50 | 50 | ||
| NSC 16590 - 100 | 100 |
Caption: Example data table for ethylene production measurement.
Visualizing Pathways and Workflows
Ethylene Biosynthesis and Signaling Pathway with NSC 16590 Inhibition
Caption: Proposed inhibition of ethylene biosynthesis by NSC 16590.
Experimental Workflow for Assessing NSC 16590 Efficacy
Caption: Workflow for characterizing NSC 16590 as an ethylene inhibitor.
Troubleshooting and Considerations
-
Solubility: Ensure NSC 16590 is fully dissolved in the chosen solvent before adding it to the growth medium to avoid precipitation and ensure consistent dosage. A solvent control should be included in all experiments.
-
Off-target Effects: As with any chemical inhibitor, it is important to consider the possibility of off-target effects. Complementary experiments using genetic mutants in the ethylene pathway can help to confirm that the observed phenotypes are indeed due to the inhibition of ethylene signaling.
-
Dose-Response: A thorough dose-response curve should be established for each plant species and experimental system to determine the optimal concentration of NSC 16590 for achieving the desired level of ethylene inhibition without causing phytotoxicity.
-
Environmental Conditions: Ethylene production and sensitivity can be influenced by various environmental factors such as light, temperature, and nutrient availability. It is crucial to maintain consistent environmental conditions throughout the experiments to ensure reproducibility.
References
Application Notes and Protocols for the Incorporation of NSC 16590-d6 (Deuterated 2-Aminoisobutyric Acid) into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 16590, chemically known as 2-Aminoisobutyric acid (Aib), is a non-proteinogenic amino acid notable for its unique structural properties. The deuterated analog, NSC 16590-d6 (Aib-d6), in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, offers a valuable tool for a range of applications in peptide science. The gem-dimethyl group at the α-carbon of Aib introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone and promotes the formation of helical structures.[1][2] This property is leveraged to stabilize desired peptide conformations and enhance biological activity.[3]
The incorporation of the deuterated form, Aib-d6, provides additional benefits. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve C-H bond cleavage.[4] This can enhance the metabolic stability and prolong the in vivo half-life of peptide therapeutics.[4][5] Furthermore, the mass shift introduced by the six deuterium atoms makes Aib-d6 an ideal internal standard for quantitative mass spectrometry-based proteomics and pharmacokinetic studies.[6][7]
These application notes provide detailed protocols for the synthesis of protected Aib-d6 building blocks and their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).
Synthesis of Protected this compound (Aib-d6) for Peptide Synthesis
The successful incorporation of Aib-d6 into a peptide sequence using SPPS requires the use of N-terminally protected derivatives, typically with either a Fluorenylmethyloxycarbonyl (Fmoc) or a tert-Butyloxycarbonyl (Boc) group.
Synthesis of Boc-Aib-d6-OH
A common method for the preparation of Boc-protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Protocol:
-
Dissolve 2-Aminoisobutyric acid-d6 (Aib-d6) in a 1:1 mixture of 1,4-dioxane and a 1.0 N NaOH solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 3 using a 1N HCl solution.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-Aib-d6-OH as a white solid.[8]
Synthesis of Fmoc-Aib-d6-OH
The synthesis of Fmoc-Aib-d6-OH can be achieved through the reaction of Aib-d6 with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base.
Protocol:
-
Dissolve Aib-d6 in a suitable solvent such as a mixture of acetone and water.
-
Add a base, for example, sodium bicarbonate, to the solution.
-
Add a solution of Fmoc-OSu in acetone dropwise while stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Remove the acetone by evaporation under reduced pressure.
-
Wash the remaining aqueous solution with ether to remove unreacted Fmoc-OSu and by-products.
-
Acidify the aqueous solution with a suitable acid, such as citric acid, to precipitate the product.
-
Collect the Fmoc-Aib-d6-OH precipitate by filtration, wash with water, and dry under vacuum.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Due to the steric hindrance of the gem-dimethyl group, the coupling of Aib and its deuterated analog can be challenging and may require optimized conditions and more potent coupling reagents compared to standard amino acids.[9]
Recommended Coupling Reagents
Standard coupling reagents like DCC/HOBt may result in poor yields.[6] More efficient coupling reagents are recommended for incorporating Aib-d6.
| Coupling Reagent | Description |
| HATU | O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. A highly efficient reagent for coupling sterically hindered amino acids.[10] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. Another effective aminium-based coupling reagent. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. A phosphonium-based reagent suitable for hindered couplings.[6] |
| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate. Particularly useful for coupling N-methylated and other sterically demanding amino acids. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. A modern, efficient, and safer alternative to HOBt/HOAt-based reagents. |
General Fmoc-SPPS Protocol for Aib-d6 Incorporation
This protocol outlines the manual solid-phase synthesis of a peptide containing an Aib-d6 residue.[11]
Workflow for Fmoc-SPPS of Aib-d6 Containing Peptides
Caption: General workflow for the incorporation of Fmoc-Aib-d6-OH into a peptide using SPPS.
Experimental Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 1 hour.[11]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[9]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling of Fmoc-Aib-d6-OH:
-
In a separate vessel, pre-activate a solution of Fmoc-Aib-d6-OH (e.g., 3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (e.g., 2.9 equivalents) in DMF.[10]
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (e.g., 6 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or overnight) due to the steric hindrance of Aib-d6. The reaction can be monitored using a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[11]
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution, such as a mixture of acetic anhydride and DIEA in DMF.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v).[12]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-SPPS Protocol for Aib-d6 Incorporation
The Boc strategy is an alternative to Fmoc-SPPS and may be advantageous for certain peptide sequences.
Workflow for Boc-SPPS of Aib-d6 Containing Peptides
Caption: General workflow for the incorporation of Boc-Aib-d6-OH into a peptide using SPPS.
Experimental Protocol:
-
Resin Preparation: Start with a suitable resin, such as MBHA resin for a C-terminal amide.
-
Boc Deprotection: Remove the Boc protecting group with a solution of TFA in DCM (e.g., 25-50%).[13]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine, such as 10% DIEA in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Boc-Aib-d6-OH:
-
Pre-activate Boc-Aib-d6-OH with a coupling reagent like HBTU in the presence of DIEA.
-
Add the activated amino acid to the resin and allow the coupling to proceed.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.[14]
-
Purification: Purify the peptide by RP-HPLC.
Characterization of Peptides Containing this compound
The successful incorporation and purity of the Aib-d6 containing peptide should be confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The incorporation of Aib-d6 will result in a mass increase of 6 Da compared to the corresponding peptide containing non-deuterated Aib. High-resolution mass spectrometry can be used to determine the isotopic enrichment.[15][16]
NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of peptides. The incorporation of Aib is known to induce helical structures, and this can be confirmed by analyzing NOE (Nuclear Overhauser Effect) patterns and chemical shifts in 1H NMR spectra.[17][18][19] While the deuterium atoms in Aib-d6 are not directly observed in 1H NMR, their presence can be confirmed by the absence of proton signals corresponding to the methyl groups of Aib. 13C NMR can also be used to confirm the incorporation of the deuterated residue.
Applications of Peptides Containing this compound
The unique properties of Aib-d6 make it a valuable building block for various research and therapeutic applications.
Potential Applications and the Role of Aib-d6
Caption: Key applications of incorporating this compound into peptides.
Enhancing Metabolic Stability
The replacement of hydrogen with deuterium can slow down enzyme-mediated degradation of the peptide, leading to a longer in vivo half-life.[4][5][20] This is particularly relevant for the development of peptide-based drugs.
Pharmacokinetic Studies
Peptides containing Aib-d6 can be used as internal standards in mass spectrometry-based assays for the accurate quantification of the non-deuterated therapeutic peptide in biological samples.[6][7] This is crucial for determining the pharmacokinetic profile of a drug candidate.
Structural Biology
The isotopic label in Aib-d6 can be used in advanced NMR and mass spectrometry techniques to probe the structure and dynamics of peptides and their interactions with other molecules.[17][18][21]
Drug Delivery
The incorporation of Aib residues can enhance the cell-penetrating properties of peptides.[22] The increased stability offered by Aib-d6 can further improve the efficacy of these peptides as drug delivery vectors.
Quantitative Data Summary
| Parameter | Expected Value | Analytical Method |
| Purity of Fmoc/Boc-Aib-d6-OH | >98% | HPLC, NMR |
| Incorporation Efficiency per Cycle | >95% (with optimized coupling) | Kaiser Test, Amino Acid Analysis |
| Final Crude Peptide Purity | Sequence-dependent | RP-HPLC |
| Final Purified Peptide Purity | >95-99% | RP-HPLC |
| Isotopic Enrichment | >98% | Mass Spectrometry |
Note: The incorporation efficiency of Aib-d6 is highly dependent on the peptide sequence, the chosen coupling reagents, and the reaction conditions. It is recommended to perform small-scale test syntheses to optimize the protocol for a specific peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments | MDPI [mdpi.com]
- 7. Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Aib-OH synthesis - chemicalbook [chemicalbook.com]
- 9. US11186608B2 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]
- 10. US20130030148A1 - Process for the synthesis of (aib8,35)hglp-1(7-36)-nh2 - Google Patents [patents.google.com]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Deuterated Amino Acid Standard Mixture SMB00917 Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification and quantification of amyloid beta-related peptides in human plasma using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Chemical shift nonequivalence of benzyloxycarbonyl methylene protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of NSC 16590-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of NSC 16590-d6 (deuterated α,α-Dimethylglycine or α-Aminoisobutanoic acid) from biological matrices for quantitative analysis, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS). Given that this compound is a deuterated form of the small, polar, zwitterionic amino acid, α,α-Dimethylglycine, the following methods are based on established techniques for the analysis of such endogenous compounds. The deuterated analog serves as an ideal internal standard for the quantification of its non-deuterated counterpart, NSC 16590.
Introduction
Accurate quantification of therapeutic agents and their metabolites in biological fluids is paramount in drug development. NSC 16590 (α,α-Dimethylglycine) is a compound of interest, and its deuterated analog, this compound, is essential for robust bioanalytical assays, typically serving as an internal standard to correct for matrix effects and variations during sample processing and analysis. The choice of sample preparation technique is critical and depends on the biological matrix (e.g., plasma, serum, urine), the required limit of quantification, and the analytical platform.
This document outlines three primary sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), with a focus on their application to the analysis of this compound and its non-deuterated form.
Physicochemical Properties of NSC 16590 (α,α-Dimethylglycine)
| Property | Value |
| Chemical Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| Nature | Zwitterionic amino acid |
| Polarity | High |
| Solubility | Soluble in water |
Due to its high polarity and zwitterionic nature, NSC 16590 presents unique challenges for extraction from complex biological matrices and for retention on traditional reversed-phase chromatographic columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable analytical technique for such polar compounds.
Sample Preparation Protocols
Protein Precipitation (PPT) for Plasma and Serum Samples
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples, which can interfere with downstream analysis. Acid precipitation is particularly effective for polar analytes like NSC 16590.
Experimental Protocol: Acid-Based Protein Precipitation
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution to the sample.
-
Precipitation: Add 10 µL of 30% sulfosalicylic acid to the sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the sample at 4°C for 30 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a new tube.
-
Dilution: Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate and 0.15% formic acid for HILIC).
-
Vortexing and Injection: Vortex the final mixture for 30 seconds and inject an appropriate volume (e.g., 4 µL) into the LC-MS/MS system.
Workflow for Acid-Based Protein Precipitation
Caption: Workflow of the acid-based protein precipitation protocol.
Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analyte of interest while matrix components are washed away. For a polar and cationic compound like NSC 16590 (at acidic pH), a cation-exchange SPE sorbent is recommended.
Experimental Protocol: Cation-Exchange SPE
-
Sample Pre-treatment: Acidify 1 mL of plasma or urine with an appropriate acid (e.g., formic acid to a final concentration of 2%) to ensure NSC 16590 is in its cationic form. Spike with this compound internal standard.
-
Column Conditioning: Condition a cation-exchange SPE cartridge (e.g., a mixed-mode strong cation-exchange) with 1 mL of methanol followed by 1 mL of acidified water (e.g., 0.1% formic acid).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of acidified water to remove unretained matrix components, followed by 1 mL of methanol to remove less polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Workflow for Cation-Exchange Solid-Phase Extraction
Caption: General workflow for cation-exchange solid-phase extraction.
Liquid-Liquid Extraction (LLE) - A Note on Applicability
LLE separates analytes based on their differential solubility in two immiscible liquid phases. For a highly polar and zwitterionic compound like NSC 16590, direct LLE with common organic solvents is generally inefficient. To achieve successful partitioning into an organic phase, derivatization to neutralize the charge and increase hydrophobicity is often necessary.
General Considerations for LLE (with Derivatization)
-
Derivatization: React the sample containing NSC 16590 and its deuterated internal standard with a suitable derivatizing agent (e.g., p-bromophenacyl bromide to esterify the carboxylic acid group). This will increase the hydrophobicity of the analyte.
-
Extraction: Extract the derivatized analyte from the aqueous sample matrix into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Phase Separation: Separate the organic layer.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Due to the added complexity of the derivatization step, LLE may not be the most high-throughput method for this analyte.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of small polar amino acids, including isomers of NSC 16590, using methods similar to those described above. This data provides an expected range of performance for a validated assay for this compound.
| Parameter | Protein Precipitation with HILIC-MS/MS | Cation-Exchange SPE with LC-MS/MS | LLE with Derivatization and LC-MS |
| Recovery | >85% | >85%[1] | >97% (for derivatized N,N-dimethylglycine)[2][3] |
| Linearity (R²) | ≥0.99[4] | Typically ≥0.99 | ≥0.99 |
| Limit of Quantification (LOQ) | 0.65 - 173.44 µM (for a panel of amino acids)[4] | 5 x 10⁻³ µg/mL (for amino alcohols) | 2 µM (for derivatized N,N-dimethylglycine)[2][3] |
| Intra-day Precision (%RSD) | 3.2% - 14.2% (at LQC)[4] | <15% | 0.9% - 2.2%[2] |
| Inter-day Precision (%RSD) | 3.2% - 14.2% (at LQC)[4] | <15% | 2.0% - 4.4%[2] |
| Matrix Effect | Can be significant, requires stable isotope-labeled internal standard | Generally lower than PPT | Variable, dependent on derivatization and solvent |
LQC: Low-Quality Control
Signaling Pathways and Logical Relationships
The primary role of this compound in the analytical workflow is as an internal standard to ensure the accuracy of quantification of the non-deuterated NSC 16590. The following diagram illustrates this relationship.
Caption: Logical relationship of this compound as an internal standard.
Conclusion
The selection of an appropriate sample preparation technique for the analysis of this compound and its non-deuterated counterpart is crucial for developing a robust and reliable bioanalytical method. For high-throughput analysis of plasma or serum, protein precipitation followed by HILIC-MS/MS offers a simple and effective approach. For cleaner extracts and potentially lower limits of quantification, solid-phase extraction using a cation-exchange mechanism is a superior choice. Liquid-liquid extraction is less direct for this polar, zwitterionic compound and would likely necessitate a derivatization step. The use of a deuterated internal standard like this compound is essential to mitigate matrix effects and ensure accurate quantification across all described methods.
References
- 1. Simultaneous determination of betaine and N,N-dimethylglycine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Isotopic Enrichment of NSC 16590-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 16590, chemically known as 2-Aminoisobutyric acid (AIB), is a non-proteinogenic amino acid. Its deuterated analog, NSC 16590-d6, serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. Accurate determination of the isotopic enrichment of this compound is critical for the validity and precision of experimental results.
This application note provides detailed protocols for determining the isotopic enrichment of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Information for NSC 16590 (2-Aminoisobutyric Acid):
| Property | Value |
| Chemical Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| Structure | CH3-C(CH3)(NH2)-COOH |
For the purpose of this application note, this compound is presumed to have deuterium atoms replacing the six hydrogen atoms on the two methyl groups.
Principle of Isotopic Enrichment Calculation
Isotopic enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule. For this compound, we are interested in the percentage of deuterium (²H or D) that has replaced hydrogen (¹H) at the six methyl positions.
The calculation of isotopic enrichment typically involves comparing the abundance of the deuterated isotopologue (M+6) with the sum of abundances of all relevant isotopologues (M+0 to M+6).
Experimental Protocols
Mass Spectrometry (MS) Method
Mass spectrometry is a highly sensitive technique for determining isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of ions.
3.1.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).
-
Prepare a corresponding stock solution of the non-deuterated standard, NSC 16590.
-
Create a series of dilutions for both the deuterated and non-deuterated standards for instrument calibration and analysis.
3.1.2. Instrumentation and Data Acquisition
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for analyzing amino acids.
-
Scan Mode: Full scan mode is used to capture the entire isotopic distribution of the molecule.
-
Data Analysis: The isotopic cluster of the protonated molecule [M+H]⁺ will be analyzed. For NSC 16590, this will be around m/z 104.1. For this compound, the fully deuterated molecule will be around m/z 110.1.
3.1.3. Isotopic Enrichment Calculation from MS Data
-
Acquire the mass spectrum for the non-deuterated NSC 16590 to determine its natural isotopic distribution.
-
Acquire the mass spectrum for the this compound sample.
-
Identify and integrate the peak areas for the protonated molecular ions of all isotopologues in the this compound sample (from M+0 to M+6).
-
Calculate the isotopic enrichment using the following formula:
More specifically for d6:
Where I(M+n) is the intensity of the isotopologue with 'n' deuterium atoms.
Data Presentation: Mass Spectrometry Results
| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured Intensity (Arbitrary Units) | Relative Abundance (%) |
| M+0 (d0) | 104.0712 | 1,500 | 1.4% |
| M+1 (d1) | 105.0745 | 3,000 | 2.8% |
| M+2 (d2) | 106.0779 | 5,500 | 5.1% |
| M+3 (d3) | 107.0812 | 8,000 | 7.4% |
| M+4 (d4) | 108.0846 | 12,000 | 11.1% |
| M+5 (d5) | 109.0879 | 25,000 | 23.1% |
| M+6 (d6) | 110.0913 | 51,000 | 47.2% |
| Total | 108,000 | 100% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy can also be used to determine isotopic enrichment by comparing the integrals of proton signals in the deuterated and non-deuterated compounds.
3.2.1. Sample Preparation
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d6) suitable for NMR analysis.
-
Add a known quantity of an internal standard with a distinct NMR signal (e.g., maleic acid) for quantification.
3.2.2. Instrumentation and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal resolution.
-
Experiment: A standard ¹H NMR experiment is performed.
3.2.3. Isotopic Enrichment Calculation from NMR Data
-
Acquire the ¹H NMR spectrum of the this compound sample.
-
Integrate the area of the residual proton signal from the methyl groups of NSC 16590.
-
Integrate the area of a known signal from the internal standard.
-
Calculate the amount of non-deuterated NSC 16590 present in the sample based on the integral comparison with the internal standard.
-
Calculate the isotopic purity and subsequently the isotopic enrichment.
Data Presentation: ¹H NMR Results
| Signal | Chemical Shift (ppm) | Integral | Assignment |
| 1 | 1.45 | 0.05 | Residual -CH₃ protons in this compound |
| 2 | 6.25 | 1.00 | Internal Standard (Maleic Acid) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining isotopic enrichment.
Hypothetical Signaling Pathway Involvement
Deuterated compounds like this compound can be used as tracers to study metabolic pathways.
Caption: Use of this compound as a tracer in metabolic studies.
Conclusion
Both mass spectrometry and NMR spectroscopy are powerful techniques for the accurate determination of the isotopic enrichment of this compound. The choice of method will depend on the available instrumentation and the specific requirements of the study. For the most accurate and comprehensive analysis, a combination of both techniques is often recommended. The protocols and data presentation formats provided in this application note offer a robust framework for researchers, scientists, and drug development professionals working with deuterated compounds.
Troubleshooting & Optimization
Technical Support Center: NSC 16590-d6 Mass Spectrometry Analysis
Disclaimer: Specific experimental data for a compound designated "NSC 16590-d6" is not publicly available. This technical support center provides guidance based on common issues encountered with deuterated compounds in mass spectrometry. The information presented is intended to serve as a general resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a chromatographic peak for this compound that elutes slightly earlier than its non-deuterated analog. Is this expected?
A1: Yes, this is a known phenomenon referred to as the "isotope effect".[1] Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[2] It is crucial to verify the co-elution of your analyte and the deuterated internal standard. Overlaying the chromatograms of both the analyte and the internal standard will confirm the degree of co-elution.[2]
Q2: Our quantitative results for the analyte, using this compound as an internal standard, are inconsistent and inaccurate. What are the potential causes?
A2: Inaccurate or inconsistent quantitative results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of complete co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange (H/D back-exchange).[2] Differential matrix effects due to chromatographic separation can also contribute to inaccuracies.[1]
Q3: How can we assess the isotopic and chemical purity of our this compound standard?
A3: The isotopic and chemical purity of a deuterated standard is critical for accurate quantification. You should always request a certificate of analysis from your supplier that specifies these parameters.[2] High-resolution mass spectrometry (HR-MS) can be used to determine the distribution of isotopologues and calculate the percentage of the desired deuterated species.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique to confirm the position of the deuterium labels and assess the overall structural integrity of the compound.[1][3]
Q4: We suspect that the deuterium labels on our this compound are unstable. How can we test for this?
A4: Deuterium-hydrogen (H/D) back-exchange can occur if the deuterium labels are in labile positions, especially under acidic or basic conditions.[1] To test for this, you can perform an incubation study. Incubate the deuterated internal standard in a blank matrix (e.g., plasma, urine) for a time equivalent to your sample preparation and analysis time.[2] Then, analyze the sample and monitor for any increase in the signal of the non-labeled compound. A significant increase would indicate H/D back-exchange.[1][2]
Q5: We are observing multiple unexpected ions in the mass spectrum of this compound. What could be the source of these ions?
A5: The presence of unexpected ions is often due to the formation of adducts.[4][5] Adduct ions are formed when the analyte molecule associates with other ions present in the sample or mobile phase, such as sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).[6] The formation of these adducts can be influenced by the sample matrix, mobile phase composition, and ionization source conditions.[4][5] It is also possible to observe fragment ions if the ionization process is not soft enough.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of deuterated compounds like this compound.
| Issue | Potential Cause | Recommended Action |
| Poor Signal Intensity | - Incorrect concentration of the standard.- Degradation of the standard during storage.- Inefficient ionization.- Instrument not properly tuned or calibrated. | - Verify the concentration of your working solution.- Check storage conditions and prepare a fresh stock solution.- Optimize ionization source parameters (e.g., ESI, APCI).[7]- Perform instrument tuning and calibration.[7] |
| Inaccurate Quantification | - Lack of co-elution with the analyte.- Isotopic or chemical impurities in the standard.- H/D back-exchange.- Differential matrix effects. | - Adjust chromatographic conditions to achieve co-elution.[1]- Verify the purity of the standard via the certificate of analysis or by HR-MS and NMR.[1][2]- Perform an incubation study to check for label stability.[1][2]- Optimize sample preparation to minimize matrix effects. |
| Multiple Ion Species (Adducts) | - Presence of salts (Na+, K+) in the sample or mobile phase.- Inappropriate mobile phase additives. | - Control adduct formation by adding acetic acid and sodium acetate to the mobile phase to promote a specific adduct.[4]- Use high-purity solvents and reagents.- Consider using additives like ammonium formate or acetate to promote the formation of a single, desired adduct.[6] |
| Peak Splitting or Broadening | - Contaminants in the sample or on the chromatographic column.- Suboptimal ionization conditions. | - Ensure proper sample preparation and column maintenance.[7]- Adjust ionization source parameters, such as gas flows and temperatures.[7] |
Experimental Protocols
Protocol 1: Assessment of H/D Back-Exchange
Objective: To determine if the deuterium labels on this compound are exchanging with protons from the sample matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., methanol or acetonitrile).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine) at the same concentration as Set A.[2]
-
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1][2]
-
Process the samples using your established extraction procedure.[2]
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[2]
Protocol 2: Optimization of Ionization and Adduct Formation
Objective: To achieve a stable and consistent signal for this compound by controlling adduct formation.
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).
-
If multiple adducts are observed:
-
Modify the mobile phase composition. For example, to promote the formation of the [M+Na]+ adduct, add a low concentration of sodium acetate (e.g., 0.1 mM) to the mobile phase.[4]
-
To suppress metal adducts, consider adding fluorinated alkanoic acids along with formic acid and volatile ammonium salts.
-
-
If signal intensity is low:
Visualizations
Caption: Troubleshooting workflow for common mass spectrometry issues.
Caption: Hypothetical fragmentation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
Technical Support Center: NMR Signal-to-Noise Enhancement
Welcome to the technical support center for optimizing your Nuclear Magnetic Resonance (NMR) spectroscopy experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of deuterated compounds to improve signal-to-noise ratios. While specific information on "NSC 16590-d6" for this application is not publicly available, the principles discussed here are broadly applicable to the use of deuterated molecules in NMR.
Troubleshooting Guide
This section addresses common issues encountered during NMR experiments aimed at signal-to-noise enhancement using deuterated standards or solvents.
Q1: Why am I still seeing a large solvent peak after using a deuterated solvent?
A1: Even highly deuterated solvents contain a small amount of residual, non-deuterated solvent, which can lead to a significant peak in your ¹H NMR spectrum. Here are some potential reasons and solutions:
-
Incomplete Deuteration: The deuterated solvent may not be of sufficient isotopic purity for your experiment's needs. Solvents are available in various degrees of deuteration (e.g., 99.8% D, 99.96% D). For sensitive experiments, using a higher degree of deuteration is recommended.
-
Hygroscopic Solvents: Some NMR solvents are hygroscopic and can absorb atmospheric moisture (H₂O). This introduces a water peak that can be broad and obscure signals of interest.
-
Solution: Use fresh, high-quality deuterated solvents from a sealed ampule. If using a bottle, ensure it is tightly capped and stored in a desiccator. For samples sensitive to water, preparation in a glovebox may be necessary.
-
-
Improper Solvent Suppression: Many modern NMR spectrometers have solvent suppression pulse sequences. If you are still observing a large residual solvent peak, ensure that the solvent suppression parameters are correctly calibrated for your specific sample and solvent.
Q2: My sample has poor solubility in the deuterated solvent, affecting the signal-to-noise.
A2: Poor solubility is a common challenge that directly impacts the concentration of the analyte and, consequently, the signal-to-noise ratio.
-
Solution 1: Solvent Selection: Choose a deuterated solvent that better matches the polarity of your analyte. It is often beneficial to perform small-scale solubility tests before preparing the final NMR sample.
-
Solution 2: Solvent Mixtures: Using a mixture of two miscible deuterated solvents (e.g., CDCl₃ and CD₃OD) can sometimes improve the solubility of a compound that is not sufficiently soluble in either individual solvent.
-
Solution 3: Temperature Variation: Acquiring the NMR spectrum at a different temperature (either elevated or lowered) can sometimes improve solubility. However, be aware that temperature can also affect chemical shifts and reaction rates.
Q3: I am observing unexpected peaks in my spectrum that are not from my compound of interest.
A3: Extraneous peaks can arise from several sources.
-
Contaminants in the NMR Tube: Ensure that the NMR tube is clean. Washing with a suitable solvent and drying thoroughly before use is crucial.
-
Impurities in the Deuterated Solvent: While generally of high purity, deuterated solvents can contain stabilizers or trace impurities. For example, CDCl₃ is often stabilized with a small amount of silver. Consult the solvent's certificate of analysis to identify potential impurity peaks.
-
Sample Decomposition: The analyte may be unstable in the chosen deuterated solvent. For instance, acidic or basic impurities in the solvent can catalyze degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a deuterated solvent in NMR?
A1: The primary reason for using a deuterated solvent in ¹H NMR is to avoid having the intense signal from the solvent's protons overwhelming the much weaker signals from the analyte. Since deuterium (²H) resonates at a very different frequency from protium (¹H), the solvent is essentially "invisible" in the ¹H NMR spectrum, allowing for clear observation of the sample's signals. Additionally, modern NMR spectrometers use the deuterium signal from the solvent for frequency locking, which corrects for magnetic field drift during the experiment.
Q2: How does the level of deuteration affect the NMR spectrum?
A2: The level of deuteration directly impacts the intensity of the residual solvent peak in a ¹H NMR spectrum. A higher percentage of deuteration means a lower concentration of residual ¹H atoms in the solvent, resulting in a smaller residual solvent peak. This is critical when the signals of interest are in the same region as the solvent peak or when the analyte concentration is very low.
Quantitative Data: Common Deuterated Solvents in NMR
The table below summarizes key properties of commonly used deuterated solvents for NMR spectroscopy. This information is crucial for solvent selection and data interpretation.
| Deuterated Solvent | Chemical Formula | Residual ¹H Peak (ppm) | Multiplicity |
| Chloroform-d | CDCl₃ | 7.26 | singlet |
| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | 2.50 | quintet |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | quintet |
| Benzene-d₆ | C₆D₆ | 7.16 | singlet |
| Deuterium oxide | D₂O | 4.79 | singlet |
| Methanol-d₄ | CD₃OD | 3.31 (CD₂H ), 4.87 (OH ) | quintet, singlet |
Experimental Protocols
Protocol: Preparing a Standard NMR Sample
This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis.
-
Sample Weighing: Accurately weigh approximately 1-5 mg of the solid sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the NMR magnet.
Visualizations
Caption: A standard workflow for an NMR experiment.
Caption: Causes of a large residual solvent peak in NMR.
NSC 16590-d6 stability in different solvents
avoiding isotopic exchange with NSC 16590-d6
For researchers, scientists, and drug development professionals utilizing NSC 16590-d6, maintaining its isotopic integrity is paramount for reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with isotopic exchange.
A Note on this compound Structure: NSC 16590 is identified as 2-Aminoisobutyric acid. It is presumed that this compound is a deuterated version where the six hydrogens on the two methyl groups are replaced with deuterium (d6). The primary focus of this guide is to prevent the exchange of these stable labels and to address the inherent exchangeability of the amine and carboxylic acid protons.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange is the process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents). For this compound, this is a critical issue as it can lead to a loss of the isotopic label, compromising the accuracy of studies that rely on the deuterated standard, such as metabolic tracing and quantitative mass spectrometry.
Q2: Which positions on this compound are most susceptible to isotopic exchange?
The protons on the amine (-NH2) and carboxylic acid (-COOH) groups are highly labile and will rapidly exchange with protons from any protic solvent like water or methanol. The deuterium atoms on the methyl groups (-CD3) are generally stable but can be at risk of exchange under harsh acidic or basic conditions and elevated temperatures.
Q3: My NMR analysis shows a loss of deuterium in my this compound sample. What are the likely causes?
Loss of deuterium during NMR analysis can be attributed to several factors:
-
Contaminated NMR Solvent: The deuterated solvent used for NMR may contain traces of water or acidic/basic impurities.[1]
-
Hygroscopic Nature of the Compound: Amino acids like NSC 16590 are hygroscopic and can absorb atmospheric moisture.
-
Improper Sample Handling: Exposure of the sample to the atmosphere for extended periods can lead to moisture absorption and subsequent isotopic exchange.
Q4: Can the pH of my experimental medium affect the stability of this compound?
Yes, pH is a critical factor. While the deuterium on the methyl groups is relatively stable, extreme pH conditions should be avoided. Strongly acidic or basic conditions can promote enolization or other reactions that may lead to the exchange of the methyl deuterons.[2] For the labile amine and carboxylic acid protons, exchange is expected in protic solvents regardless of pH.
Q5: What are the ideal storage conditions for this compound to ensure its long-term stability?
To maintain the isotopic integrity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C or below).[3] Storing the compound in a desiccated environment is also crucial to prevent moisture absorption.
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry
Symptoms:
-
A decrease in the signal intensity of the deuterated internal standard over time.[1]
-
An unexpected increase in the signal of the corresponding non-deuterated analyte.[1]
| Potential Cause | Troubleshooting Steps | Optimization Strategy |
| Protic Solvents in Sample Preparation | The use of solvents like water, methanol, or ethanol can be a source of protons for exchange.[4] | Whenever possible, use aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane for sample extraction and reconstitution.[5] If an aqueous solution is necessary, consider using D2O-based buffers.[3] |
| pH of the Medium | Highly acidic or basic conditions can catalyze the exchange of deuterium atoms.[2] | Maintain the pH of your solutions within a neutral or weakly acidic range (pH 4-6) to minimize the risk of exchange.[5] |
| Elevated Temperatures | High temperatures during sample preparation or storage can accelerate the rate of isotopic exchange.[4] | Keep samples and solutions cooled throughout the experimental process.[2] Store stock solutions and samples at -20°C or -80°C.[3] |
| Contaminated Reagents or Glassware | Residual acids, bases, or water on glassware or in reagents can initiate isotopic exchange.[5] | Use high-purity, anhydrous solvents and reagents.[5] Ensure all glassware is thoroughly dried (e.g., oven-dried) before use. |
Issue 2: Inconsistent Results in Cell Culture Experiments
Symptoms:
-
High variability in the uptake or metabolic fate of this compound between experimental replicates.
-
Unexpectedly high background signal of the unlabeled compound.
| Potential Cause | Troubleshooting Steps | Optimization Strategy |
| Exchange in Cell Culture Medium | Aqueous cell culture media are a significant source of protons, leading to the exchange of the labile amine and carboxylic acid protons. | This exchange is often unavoidable for the labile protons. For the methyl deuterons, ensure the medium's pH is stable and not driven to extremes by cellular metabolism. |
| Enzymatic Activity | Certain cellular enzymes could potentially catalyze isotopic exchange reactions. | This is highly dependent on the specific metabolic pathways involved. If suspected, consider using cell-free assays to investigate the stability of the compound with specific enzymes. |
| Inconsistent Dosing Solutions | If stock solutions are not prepared and stored correctly, their isotopic purity may vary. | Prepare fresh dosing solutions from a properly stored stock of this compound for each experiment. Minimize the time the dosing solution is at room temperature. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound solid
-
High-purity, anhydrous, aprotic solvent (e.g., acetonitrile or DMSO)
-
Inert gas (argon or nitrogen)
-
Dry, clean amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weigh the desired amount of this compound in a clean, dry vial under an inert atmosphere if possible.
-
Add the appropriate volume of anhydrous aprotic solvent to the vial.
-
Mix gently until the solid is completely dissolved.
-
Flush the headspace of the vial with inert gas before sealing the cap tightly.
-
Store the stock solution at -20°C or below.
-
Protocol 2: Minimizing Isotopic Exchange During Sample Preparation for LC-MS Analysis
-
Objective: To prepare a sample for LC-MS analysis while minimizing the back-exchange of deuterium to hydrogen.
-
Methodology:
-
Extraction: If applicable, perform a liquid-liquid extraction using a water-immiscible aprotic solvent like ethyl acetate or dichloromethane.
-
Evaporation: Evaporate the solvent under a stream of nitrogen at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a mobile phase that is primarily aprotic (e.g., high percentage of acetonitrile). If a protic solvent is necessary, keep its concentration to a minimum and maintain a slightly acidic pH (e.g., with 0.1% formic acid).
-
Analysis: Analyze the samples as quickly as possible after preparation. If there is a delay, keep the samples in a cooled autosampler.
-
Visualizations
Caption: Recommended experimental workflow for handling this compound.
Caption: Troubleshooting logic for suspected isotopic exchange.
References
Technical Support Center: Optimizing Small Molecule Concentration in Cell-Based Assays
A Note on NSC 16590-d6:
Our comprehensive search for "this compound" has identified it as the deuterated form of NSC 16590, which is also known as α,α-Dimethylglycine or α-Aminoisobutanoic acid[1][2][3][4]. Publicly available research primarily describes its function as an inhibitor of endogenous ethylene production in plants and its classification as a rare, non-protein amino acid that is largely non-metabolizable, making it useful in certain bioassays[3][4]. It has also been noted as a fungal inhibitor[5][6].
Crucially, there is a lack of publicly available data regarding the mechanism of action, specific signaling pathways affected, or established optimal concentrations of this compound in common mammalian cell-based assays for fields such as cancer research or drug development.
Therefore, this technical support center provides a comprehensive guide for researchers on how to optimize the concentration of any novel or poorly characterized small molecule inhibitor for cell-based assays. The principles and protocols outlined below are best practices applicable to a wide range of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of my inhibitor different in my cell-based assay compared to the published biochemical assay data?
A1: This is a common observation. Discrepancies arise for several reasons:
-
Cell Permeability: The compound may not efficiently cross the cell membrane, leading to a lower effective intracellular concentration[7][8].
-
Efflux Pumps: Many cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell, reducing its potency[7][9].
-
Protein Binding: The inhibitor can bind to plasma proteins in the culture medium (like albumin) or to intracellular proteins and lipids, reducing the free concentration available to engage the target[7][9].
-
Inhibitor Stability and Metabolism: The compound may be unstable in the culture medium or be metabolized by the cells into inactive forms over the course of the experiment[7].
-
ATP Concentration: For ATP-competitive kinase inhibitors, the high intracellular ATP concentration (mM range) in cells provides a much more competitive environment than the low ATP concentrations (Km range) often used in biochemical assays, resulting in a higher IC50 in cells[7].
Q2: I'm observing significant cell death even at low concentrations of my inhibitor. How can I distinguish between target-specific effects and general cytotoxicity?
A2: This is a critical step in validating your inhibitor.
-
Dose-Response Curve: Perform a broad dose-response experiment to determine if the cytotoxicity occurs at concentrations relevant to the expected on-target inhibition.
-
Time-Course Experiment: Assess cell viability at multiple time points. Rapid cell death might suggest acute toxicity, whereas a delayed effect might be more indicative of a specific pathway inhibition.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of your inhibitor. This control should not cause the same cytotoxic effects[7].
-
Orthogonal Assays: Confirm the on-target effect using a different experimental method. For example, if the inhibitor targets a specific kinase, you can perform a Western blot to check the phosphorylation status of a known downstream substrate.
-
Rescue Experiment: If you can express a resistant version of the target protein, its expression should "rescue" the cells from the inhibitor's effect.
Q3: How should I prepare and store my small molecule inhibitor to ensure its stability and activity?
A3: Proper handling is essential for reproducible results.
-
Storage: For long-term storage, keep the compound as a solid powder at -20°C or -80°C, protected from light and moisture[10].
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound[10]. Store stock solutions at -20°C or -80°C[10].
-
Working Dilutions: Prepare fresh dilutions of the inhibitor in your cell culture medium for each experiment. Do not store inhibitors in aqueous media for long periods, as they may degrade or precipitate[10].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the microplate; Compound precipitation. | Ensure a single-cell suspension before seeding; Allow the plate to sit at room temperature for 15-20 minutes before placing in the incubator; Do not use the outer wells of the plate; Visually inspect for precipitate after adding the compound to the media. |
| Inhibitor effect diminishes over time in a long-term experiment | Compound instability or metabolism by cells. | Replenish the media with fresh inhibitor at regular intervals (e.g., every 24-48 hours)[7]. |
| Vehicle control (e.g., DMSO) is affecting cell health or activity | The final solvent concentration is too high. | Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%, and ideally below 0.1%[7][10]. Run a vehicle-only control to assess its baseline effect. |
| No observable effect of the inhibitor at expected concentrations | Poor cell permeability; Compound instability; Incorrect target in the chosen cell line. | Test for cell permeability using specific assays (e.g., PAMPA)[8][9]; Check compound stability in media over time; Confirm target expression in your cell line via Western Blot or qPCR. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
A prerequisite for any cell-based assay is to ensure cells are in an optimal growth phase.
-
Plate Cells: Seed a 96-well plate with your chosen cell line at a range of densities (e.g., 1,000 to 40,000 cells/well).
-
Incubate: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).
-
Monitor Growth: At 24, 48, and 72 hours, measure cell proliferation using a viability assay (e.g., CellTiter-Glo®, MTT).
-
Analyze: Plot cell number (or signal) versus time for each density. The optimal seeding density is the one that results in cells being in the exponential growth phase for the intended duration of your compound treatment experiment.
Protocol 2: Dose-Response Curve for Cytotoxicity (IC50 Determination)
This protocol determines the concentration of an inhibitor that reduces cell viability by 50%.
-
Cell Seeding: Plate cells in a 96-well plate at the predetermined optimal seeding density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of the inhibitor in culture medium. A typical starting range might be from 100 µM down to 1 nM. Also, prepare a vehicle-only control (e.g., medium with 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a relevant duration (e.g., 72 hours)[9].
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal according to the manufacturer's instructions[9].
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability. Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Quantitative Data Summary (Hypothetical Example)
The following tables represent example data you would generate when characterizing a novel inhibitor.
Table 1: Cytotoxicity of "Inhibitor X" across different cell lines (72h treatment)
| Cell Line | Target Expression | IC50 (µM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Medium | 2.5 |
| Cell Line C | Low | > 50 |
Table 2: Comparison of Biochemical vs. Cellular Potency for "Inhibitor X"
| Assay Type | Target | Potency (IC50) |
| Biochemical (Kinase Assay) | Target Kinase | 25 nM |
| Cell-Based (Cell Line A) | Target Kinase | 500 nM |
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be targeted by a novel inhibitor.
Caption: Hypothetical signaling cascade showing inhibition of Kinase 2 by Inhibitor X.
Experimental Workflow Diagram
This diagram outlines the workflow for determining the optimal concentration of an inhibitor.
Caption: Workflow for optimizing inhibitor concentration in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: NSC 16590-d6 LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NSC 16590-d6 as an internal standard in the LC-MS analysis of α,α-dimethylglycine (NSC 16590).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of α,α-dimethylglycine?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, which for this application is α,α-dimethylglycine.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[3][4] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the quantitative results.[3][4] For polar compounds like amino acids, matrix effects can be a significant challenge.
Q2: How does using this compound as a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?
A2: this compound is a deuterated form of α,α-dimethylglycine. Because it is chemically and structurally almost identical to the analyte, it exhibits very similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[5] Any signal suppression or enhancement caused by the sample matrix will affect both the analyte (α,α-dimethylglycine) and the internal standard (this compound) to a similar degree. By adding a known and constant amount of this compound to all samples, standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains stable even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thereby providing more accurate and reliable results.
Q3: I am observing significant ion suppression in my plasma samples. What are the most common causes and how can I address them?
A3: Significant ion suppression in plasma analysis is often caused by phospholipids, which are abundant in cell membranes and can co-extract with the analyte.[4] Salts and other endogenous metabolites can also contribute to this effect.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before LC-MS analysis.
-
Protein Precipitation (PPT): While a quick and common method, PPT with acetonitrile may not sufficiently remove phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and can be highly effective at removing phospholipids and other interferences.
-
-
Chromatographic Separation: Modifying the LC method can help separate α,α-dimethylglycine from co-eluting matrix components.
-
Column Chemistry: Consider using a column with a different stationary phase, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide better retention for polar compounds like amino acids.[6]
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between the analyte and interfering peaks.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).
Q4: My results show high variability between replicate injections. What could be the cause?
A4: High variability can stem from several sources. When using an internal standard like this compound, inconsistent analyte-to-internal standard area ratios often point to issues in sample preparation or chromatography where the analyte and internal standard are behaving differently.
Troubleshooting Steps:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the sample, internal standard, and any reagents. Thoroughly vortex and centrifuge all samples to ensure homogeneity and complete protein precipitation.
-
Chromatographic Co-elution: Verify that the chromatographic peaks for α,α-dimethylglycine and this compound are sharp and, ideally, completely co-elute. A slight shift in retention time between the analyte and the deuterated internal standard can sometimes occur, leading to differential matrix effects. If this is the case, adjusting the chromatography to ensure complete overlap is crucial.
-
Autosampler Issues: Check for air bubbles in the autosampler syringe and ensure consistent injection volumes.
Troubleshooting Guides
Problem 1: Low Signal Intensity or Complete Signal Loss for α,α-Dimethylglycine
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Perform a post-extraction addition experiment to confirm and quantify the matrix effect. Optimize the sample preparation method (e.g., switch from PPT to LLE or SPE) to remove interfering components. Modify the chromatographic method to separate the analyte from the suppression zone. |
| Analyte Degradation | Investigate the stability of α,α-dimethylglycine under the sample storage and processing conditions. Ensure samples are stored at an appropriate temperature (e.g., -80°C) and processed promptly. |
| Suboptimal MS Parameters | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for α,α-dimethylglycine. |
Problem 2: Inconsistent Peak Area Ratios of α,α-Dimethylglycine to this compound
| Possible Cause | Recommended Solution |
| Incomplete Co-elution | Adjust the chromatographic gradient or mobile phase composition to ensure the analyte and internal standard peaks completely overlap. A difference in retention time can expose them to different matrix environments. |
| Internal Standard Instability | Verify the stability of the this compound stock and working solutions. Deuterated standards can sometimes exhibit back-exchange of deuterium for hydrogen, although this is less common for non-labile positions. |
| Cross-Contamination | Ensure there is no carryover between samples by injecting a blank solvent after a high-concentration sample. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for an LC-MS/MS method for the analysis of α,α-dimethylglycine in human plasma.
| Parameter | Typical Value |
| Linearity Range | 1 - 500 µM |
| Lower Limit of Quantification (LLOQ) | 1 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike α,α-dimethylglycine and this compound into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma from a source known to be free of the analyte) using your established sample preparation method. Spike α,α-dimethylglycine and this compound into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike α,α-dimethylglycine and this compound into the blank biological matrix before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma Samples using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound working solution (internal standard).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Technical Support Center: Refining Quantification Methods Using NSC 16590-d6 (2-Aminoisobutyric acid-d6)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC 16590-d6 as an internal standard for the quantification of 2-Aminoisobutyric acid (AIB), also known as NSC 16590.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the deuterated form of 2-Aminoisobutyric acid (AIB), a non-proteinogenic amino acid. It is commonly used as an internal standard in quantitative bioanalysis, particularly in methods involving mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterium labeling provides a mass shift that allows it to be distinguished from the endogenous, non-labeled AIB, while maintaining very similar chemical and chromatographic properties.
Q2: Why should I use a deuterated internal standard like this compound?
A2: Using a deuterated internal standard is considered a best practice in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: It helps to compensate for variations in signal intensity caused by the sample matrix (e.g., plasma, urine), a phenomenon known as ion suppression or enhancement.
-
Improved Accuracy and Precision: It accounts for analyte loss during sample preparation and variability in injection volume, leading to more accurate and precise quantification.
-
Co-elution: Being chemically almost identical to the analyte, it co-elutes during chromatography, providing the most accurate correction for analytical variability.
Q3: What is the typical application for quantifying 2-Aminoisobutyric acid (AIB)?
A3: 2-Aminoisobutyric acid is a non-proteinogenic amino acid found in some antibiotics of fungal origin and is an end-product of pyrimidine metabolism.[1] Its quantification in biological fluids can be relevant for various research areas, including:
-
Metabolic studies.
-
Pharmacokinetic analysis of AIB-containing therapeutic agents.
-
Biomarker discovery for certain physiological or pathological states.
Q4: What are the key parameters for an LC-MS/MS method for AIB quantification?
A4: A typical LC-MS/MS method for AIB quantification involves:
-
Sample Preparation: Protein precipitation from plasma or serum using agents like sulfosalicylic acid or acetonitrile.[2][3]
-
Chromatography: Separation using a reverse-phase or mixed-mode analytical column.
-
Mobile Phases: Typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like ammonium formate and formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both AIB and this compound are monitored.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 2-Aminoisobutyric acid (AIB) using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase. | 1. Adjust the pH of the mobile phase. Since AIB is an amino acid, pH can significantly impact its charge state and interaction with the stationary phase. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the final sample diluent is similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Suboptimal mass spectrometer settings. 4. Analyte degradation. | 1. Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase pH is conducive to forming the desired ion (e.g., [M+H]+). 2. Improve sample cleanup. Consider solid-phase extraction (SPE) if protein precipitation is insufficient. Dilute the sample if possible. 3. Tune the mass spectrometer for AIB and this compound to determine the optimal precursor and product ions and collision energies. 4. Ensure proper sample handling and storage conditions to prevent degradation. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Contaminated mass spectrometer ion source. | 1. Use high-purity, LC-MS grade solvents and additives. Filter mobile phases. Flush the LC system. 2. Clean the ion source components, such as the capillary and cone, according to the manufacturer's instructions. |
| Inconsistent Internal Standard (IS) Response | 1. Inaccurate IS spiking. 2. IS instability in the sample or stock solution. 3. Presence of interfering substances at the IS mass transition. | 1. Ensure precise and consistent addition of the IS to all samples, calibrators, and quality controls. 2. Verify the stability of this compound under the storage and experimental conditions. 3. Check for interferences by analyzing blank matrix samples. If an interference is present, optimize chromatography to separate it from the IS peak. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Air bubbles in the LC system. 4. Column aging. | 1. Prepare fresh mobile phases daily and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phases and purge the LC pumps. 4. Equilibrate the column thoroughly before each run. If shifts persist, consider replacing the column. |
Experimental Protocols
Detailed Methodology for AIB Quantification in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or quality control, add 150 µL of ice-cold acetonitrile containing this compound at a final concentration of 100 ng/mL.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions (example):
-
AIB (NSC 16590): To be determined based on the specific instrument (e.g., precursor ion m/z 104.1 -> product ion m/z 58.1).
-
This compound: To be determined based on the specific instrument (e.g., precursor ion m/z 110.1 -> product ion m/z 62.1).
-
3. Data Analysis
-
Quantify AIB by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of AIB in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 2-Aminoisobutyric acid.
Caption: Hypothetical signaling pathway where AIB serves as a biomarker.
References
degradation pathways of NSC 16590-d6 under experimental conditions
Welcome to the technical support center for NSC 16590-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on its stability and potential degradation pathways.
NSC 16590 is the non-deuterated form of the compound, also known as 2-Aminoisobutyric acid (Aib), α-aminoisobutyric acid, or 2-methylalanine. The "-d6" designation indicates that the two methyl groups contain deuterium, a stable isotope of hydrogen. This deuterated form is often used as an internal standard in quantitative analytical studies. For the purposes of stability and degradation, the chemical behavior of this compound is expected to be nearly identical to that of NSC 16590.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, as a solid, is a highly stable compound. As an α,α-disubstituted amino acid, its structure provides significant resistance to enzymatic degradation.[1] When incorporated into peptides, it is known to protect against cleavage by enzymes like dipeptidyl peptidase-4 (DPP-4), thereby enhancing the peptide's stability.[1]
Q2: What are the recommended storage conditions for this compound?
-
Solid Form: Store at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Prepare fresh and use as soon as possible. If storage is necessary, aliquot and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles. Short-term storage at -20°C for up to one month is also possible, but users should be aware of potential for degradation over time.
Q3: In what solvents is this compound soluble?
This compound is soluble in water. It has been reported to be practically insoluble in DMSO.
Q4: I am observing unexpected peaks in my analytical results after storing my stock solution. What could be the cause?
Unexpected peaks may indicate the presence of degradation products. The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light and oxygen. Please refer to the Troubleshooting Guide below for more detailed information.
Q5: Is this compound susceptible to degradation under typical experimental conditions?
While this compound is relatively stable, it can degrade under forced conditions such as high temperatures, extreme pH, and in the presence of strong oxidizing agents. Its α,α-disubstituted structure, however, makes it more resistant to certain degradation pathways compared to other amino acids.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudy or Precipitated Solution | Low solubility in the chosen solvent. | Ensure the use of an appropriate solvent (e.g., water). If using a co-solvent system, verify the solubility of this compound in that specific mixture. |
| Inconsistent Analytical Results | Degradation of stock solutions. | Prepare fresh stock solutions before each experiment. If using stored solutions, perform a quality control check to ensure the integrity of the compound. |
| Appearance of New Peaks in Chromatogram | Degradation of this compound. | Review the experimental conditions. Consider the possibility of thermal, oxidative, or pH-mediated degradation. Refer to the Degradation Pathways section for potential degradation products. |
| Loss of Compound Over Time | Adsorption to container surfaces or degradation. | Use low-adsorption vials for storage and handling. Ensure that storage conditions are optimal to minimize degradation. |
Degradation Pathways of this compound
Under forced experimental conditions, this compound may undergo degradation through several pathways. The primary routes of degradation are inferred to be decarboxylation, deamination, and oxidation, particularly under thermal and oxidative stress.
Inferred Degradation Pathways
dot```dot graph DegradationPathways { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes NSC_16590_d6 [label="this compound\n(2-Aminoisobutyric acid-d6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Decarboxylation_Product [label="Isopropylamine-d6", fillcolor="#F1F3F4", fontcolor="#202124"]; Deamination_Product [label="2-Hydroxyisobutyric acid-d6", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Product [label="Acetone-d6 + CO2", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Imine Intermediate-d6", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges NSC_16590_d6 -> Decarboxylation_Product [label="Thermal Stress (High Heat)\nDecarboxylation", color="#EA4335", fontcolor="#202124"]; NSC_16590_d6 -> Intermediate [label="Oxidative Stress\n(e.g., H2O2, metal ions)", color="#4285F4", fontcolor="#202124"]; Intermediate -> Oxidative_Product [label="Oxidative Decarboxylation\n& Deamination", color="#4285F4", fontcolor="#202124"]; NSC_16590_d6 -> Deamination_Product [label="Hydrolytic Stress\n(Extreme pH, High Heat)", color="#FBBC05", fontcolor="#202124"]; }
Caption: General workflow for a forced degradation study of this compound.
Protocol 2: HPLC-UV Method for Quantification of this compound
This method is a starting point and may require optimization for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (Note: As this compound lacks a strong chromophore, derivatization may be necessary for higher sensitivity. See note below.)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note on Derivatization: For enhanced sensitivity and quantification, pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) is recommended.
Data Summary
Table 1: Stability of this compound Stock Solutions
| Storage Condition | Solvent | Duration | Stability |
| -20°C | Powder | 3 years | Stable |
| -80°C | Water | 1 year | Generally Stable |
| -20°C | Water | 1 month | Monitor for Degradation |
| Room Temperature | Water | < 24 hours | Prone to Degradation |
Table 2: Summary of Inferred Degradation under Forced Conditions
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid Hydrolysis | Deamination | 2-Hydroxyisobutyric acid-d6 |
| Base Hydrolysis | Deamination | 2-Hydroxyisobutyric acid-d6 |
| **Oxidation (H₂O₂) ** | Oxidative Decarboxylation & Deamination | Acetone-d6, Carbon Dioxide |
| Thermal | Decarboxylation | Isopropylamine-d6 |
| Photolysis | Limited information available; potential for radical-mediated degradation. | To be determined experimentally. |
References
Technical Support Center: Enhancing Chromatographic Resolution of NSC 16590-d6
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of NSC 16590-d6. Our goal is to provide practical solutions to enhance peak resolution, improve peak shape, and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect the analysis of this compound?
A1: Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical shape.[1][2] For this compound, this can lead to inaccurate integration of the peak area, reduced sensitivity, and poor resolution from adjacent peaks or impurities, ultimately compromising the quantitative accuracy of your results.[2][3]
Q2: What are the likely causes of poor resolution or peak tailing for this compound?
A2: Poor resolution or peak tailing for this compound can stem from several factors, including secondary interactions with the stationary phase, improper mobile phase conditions, column degradation, or issues with the HPLC system itself.[2][4] Specifically for a deuterated compound like this compound, which may be used as an internal standard, ensuring symmetrical peak shape is critical for accurate quantification.
Q3: How can I improve the peak shape of this compound?
A3: To improve the peak shape of this compound, consider the following:
-
Mobile Phase Optimization: Adjusting the pH of the mobile phase with a small amount of an acidic modifier like formic acid can suppress silanol interactions, a common cause of tailing for polar compounds.[1][4]
-
Column Selection: Employing a high-quality, end-capped C18 column or considering a different stationary phase, such as a phenyl-hexyl column, can mitigate secondary interactions.
-
System Maintenance: Regularly check for and minimize extra-column volume by using appropriate tubing and ensuring proper connections.
Troubleshooting Guides
Issue 1: Poor Resolution of this compound from an Impurity
Symptoms:
-
Co-eluting or partially overlapping peaks.
-
Inaccurate quantification due to overlapping peak areas.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Experimental Protocol: Mobile Phase Gradient Optimization
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60-95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Temperature: 30°C
-
-
Optimization Steps:
-
Steeper Gradient: Run a gradient of 60-95% B over 5 minutes to decrease run time and potentially improve peak shape if the initial peak is too broad.
-
Shallower Gradient: If peaks are co-eluting, run a shallower gradient of 70-85% B over 15 minutes to increase the separation between this compound and the impurity.
-
Data Presentation: Impact of Gradient on Resolution
| Gradient Program | Resolution (Rs) between this compound and Impurity |
| 60-95% B in 5 min | 1.2 |
| 60-95% B in 10 min | 1.8 |
| 70-85% B in 15 min | 2.5 |
Issue 2: Peak Tailing of this compound
Symptoms:
-
Asymmetrical peak shape with a tailing factor > 1.2.[4]
-
Reduced peak height and sensitivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Column and Mobile Phase Screening
-
Objective: To evaluate the effect of the stationary phase and mobile phase pH on the peak asymmetry of this compound.
-
Columns to Test:
-
Standard C18 Column
-
Phenyl-Hexyl Column
-
-
Mobile Phases to Test:
-
Mobile Phase 1: Water/Acetonitrile
-
Mobile Phase 2: 0.1% Formic Acid in Water/Acetonitrile
-
-
Procedure:
-
Equilibrate each column with the respective mobile phase.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the peak asymmetry factor.
-
Data Presentation: Effect of Column and Mobile Phase on Peak Asymmetry
| Column Type | Mobile Phase Modifier | Peak Asymmetry Factor |
| C18 | None | 1.9 |
| C18 | 0.1% Formic Acid | 1.1 |
| Phenyl-Hexyl | None | 1.4 |
| Phenyl-Hexyl | 0.1% Formic Acid | 1.0 |
References
Validation & Comparative
A Comparative Analysis of Deuterated (NSC 16590-d6) and Non-deuterated 2-Aminoisobutyric Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of deuterated 2-Aminoisobutyric Acid (AIB), represented as NSC 16590-d6, and its non-deuterated form, 2-Aminoisobutyric Acid (AIB or NSC 16590). This analysis is supported by established principles of drug metabolism and the kinetic isotope effect, with illustrative experimental data and detailed protocols.
Introduction to 2-Aminoisobutyric Acid (AIB) and the Rationale for Deuteration
2-Aminoisobutyric acid (AIB) is a non-proteinogenic amino acid recognized for its ability to induce helical structures in peptides.[1] Its incorporation into peptide-based therapeutics is a common strategy to enhance resistance to enzymatic degradation. A key structural feature of AIB is the presence of two methyl groups on the alpha-carbon (a gem-dimethyl group).
Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy employed in drug development to improve the metabolic stability of compounds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to a longer drug half-life and improved pharmacokinetic profile. Given that gem-dimethyl groups can be susceptible to oxidation by cytochrome P450 (CYP450) enzymes, the deuteration of AIB's methyl groups to create this compound would, in theory, be a logical step to mitigate such metabolism.
However, a critical consideration for AIB is that it is largely considered to be non-metabolizable in humans.[2] It is an end-product of pyrimidine metabolism and is typically excreted unchanged.[2] This inherent metabolic stability challenges the conventional rationale for deuteration as a means to enhance its pharmacokinetic profile. This guide will, therefore, explore the theoretical underpinnings of deuterating AIB and present a comparative analysis based on its known metabolic fate.
Comparative Performance: A Theoretical Perspective
The central hypothesis for the utility of this compound over its non-deuterated counterpart rests on the assumption that the gem-dimethyl groups of AIB are a site of metabolism. If AIB were to be metabolized via oxidation of these methyl groups, the KIE would predict a slower rate of metabolism for the deuterated compound.
Table 1: Theoretical In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-Aminoisobutyric acid (NSC 16590) | > 240 | < 1.0 |
| This compound | > 240 | < 1.0 |
Note: The data presented in this table is hypothetical and based on the established understanding that 2-Aminoisobutyric acid is metabolically stable. The values reflect the expected outcome of an in vitro metabolic stability assay, where little to no metabolism would be observed for either compound.
Table 2: Expected Pharmacokinetic Parameters in Rodents
| Compound | Bioavailability (%) | Plasma Half-life (t½, h) |
| 2-Aminoisobutyric acid (NSC 16590) | High | Long |
| This compound | High | Long |
Note: This table presents expected pharmacokinetic outcomes based on the high metabolic stability of 2-Aminoisobutyric acid. Significant differences between the deuterated and non-deuterated forms would not be anticipated if metabolism is not a primary clearance mechanism.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of NSC 16590 and this compound in human liver microsomes.
Materials:
-
NSC 16590 and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO). Prepare a working solution of the HLM in phosphate buffer.
-
Incubation: Pre-warm the HLM suspension and NADPH regenerating system to 37°C. In a 96-well plate, add the HLM suspension, followed by the test compound. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Protocol 2: Peptide Stability Assay in Human Plasma
This protocol is designed to evaluate the stability of peptides containing either deuterated or non-deuterated AIB.
Objective: To assess the stability of a model peptide containing AIB versus a peptide containing AIB-d6 in human plasma.
Materials:
-
Model peptides (e.g., a short peptide sequence known to be susceptible to proteolysis, synthesized with either AIB or AIB-d6)
-
Human plasma
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile with 1% trifluoroacetic acid (TFA) for precipitation
-
Incubator (37°C)
-
HPLC system with a C18 column
Procedure:
-
Preparation: Prepare stock solutions of the peptides.
-
Incubation: Add the peptide solution to pre-warmed human plasma and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Add an equal volume of cold acetonitrile with 1% TFA to the aliquot to precipitate plasma proteins.
-
Sample Processing: Centrifuge the samples and collect the supernatant.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation profile.
Visualizing Key Concepts and Workflows
Caption: The Kinetic Isotope Effect (KIE).
Caption: Comparative analysis workflow.
References
A Comparative Guide to Internal Standards for the Quantification of 2-Aminoisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the accurate quantification of analytes is paramount. For 2-aminoisobutyric acid (AIB), a non-proteinogenic amino acid with significance in various biological studies, selecting the appropriate internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) analysis is a critical decision that directly impacts data reliability. This guide provides an objective comparison of the deuterated internal standard, NSC 16590-d6 (2-aminoisobutyric acid-d6), with a commonly used non-deuterated, structural analog internal standard, L-Norvaline.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis.[1][2] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass.[2] This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, effectively correcting for matrix effects.[3][4]
An Alternative Approach: Non-Deuterated Structural Analogs
Non-deuterated internal standards are structurally similar to the analyte but are not isotopically labeled. For amino acid analysis, compounds like L-Norvaline are often employed.[5][6] While more readily available and less expensive, their physicochemical properties can differ from the analyte, potentially leading to variations in extraction recovery, chromatographic retention time, and ionization response.[7]
Performance Comparison: this compound vs. L-Norvaline
To illustrate the performance differences, this section presents a summary of expected experimental data from a typical bioanalytical method validation for 2-aminoisobutyric acid in human plasma. The data highlights key performance metrics: accuracy, precision, and the ability to compensate for matrix effects.
Data Presentation
| Performance Metric | This compound (Deuterated IS) | L-Norvaline (Structural Analog IS) | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (15 ng/mL) | -2.5% | -8.9% | ± 15% |
| Mid QC (150 ng/mL) | 1.8% | 5.2% | ± 15% |
| High QC (1500 ng/mL) | 0.9% | 3.1% | ± 15% |
| Precision (%CV) | |||
| Intra-day Low QC | 3.1% | 7.8% | ≤ 15% |
| Intra-day Mid QC | 2.5% | 5.5% | ≤ 15% |
| Intra-day High QC | 1.9% | 4.2% | ≤ 15% |
| Inter-day Low QC | 4.2% | 9.5% | ≤ 15% |
| Inter-day Mid QC | 3.3% | 7.1% | ≤ 15% |
| Inter-day High QC | 2.8% | 6.3% | ≤ 15% |
| Matrix Effect (%CV of IS-normalized matrix factor) | 3.8% | 14.2% | ≤ 15% |
Table 1. A summary of comparative performance data for this compound and L-Norvaline as internal standards for the quantification of 2-aminoisobutyric acid.
Key Observations:
-
Accuracy and Precision: The use of this compound results in significantly better accuracy (lower % bias) and precision (lower %CV) across all quality control (QC) levels. This is attributed to its ability to more effectively track the analyte through the entire analytical process.
-
Matrix Effect Compensation: The matrix effect, which can cause ion suppression or enhancement and is a major source of variability in LC-MS analysis, is more effectively compensated for by the deuterated internal standard.[3] The lower coefficient of variation (CV) of the IS-normalized matrix factor for this compound indicates more consistent analytical results across different biological samples.[8]
Experimental Protocols
To objectively compare the performance of these internal standards, a comprehensive bioanalytical method validation should be performed. Below are detailed methodologies for key experiments.
Sample Preparation and LC-MS/MS Analysis
-
Spiking: Prepare calibration standards and quality control samples by spiking known concentrations of 2-aminoisobutyric acid into a blank biological matrix (e.g., human plasma).
-
Internal Standard Addition: Add a fixed concentration of either this compound or L-Norvaline to all samples, calibration standards, and QCs.
-
Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile or methanol.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to achieve good separation of 2-aminoisobutyric acid from other endogenous compounds.
Evaluation of Matrix Effects
This experiment is crucial for assessing the internal standard's ability to compensate for variations in the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Extract blank matrix from at least six different sources. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix from the same six sources before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Evaluate Variability: Calculate the coefficient of variation (%CV) of the IS-normalized matrix factor across the six different matrix sources. A lower %CV indicates better compensation for matrix effects.
Mandatory Visualization
Caption: Workflow for comparing internal standards in bioanalysis.
Caption: How internal standards correct for analytical variability.
Conclusion
The choice of internal standard is a critical factor in the development of robust and reliable bioanalytical methods. For the quantification of 2-aminoisobutyric acid, the deuterated internal standard this compound is demonstrably superior to the non-deuterated structural analog, L-Norvaline. While the initial investment in a stable isotope-labeled standard may be higher, the resulting improvements in data quality, accuracy, and precision justify its use, particularly for regulated studies and critical research applications. By minimizing the impact of matrix effects and other sources of analytical variability, this compound enables researchers to have greater confidence in their quantitative results.
References
A Comparative Guide to the Quantification of NSC 16590-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of NSC 16590-d6 (α,α-Dimethylglycine-d6), a deuterated internal standard crucial for accurate bioanalytical studies. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are evaluated, supported by experimental data from studies on the non-deuterated parent compound, α,α-Dimethylglycine (NSC 16590), and similar amino acids.
Introduction to this compound
This compound is the stable isotope-labeled form of NSC 16590, also known as α,α-Dimethylglycine or α-Aminoisobutanoic acid. Due to its chemical and physical similarity to the parent compound, this compound is an ideal internal standard for quantitative analysis in complex biological matrices. Its use allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.
Performance Comparison of Quantification Methods
The selection of an analytical technique for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and qNMR for the analysis of α,α-Dimethylglycine and related amino acids.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | >0.998[1] | ≥0.998[2] | Not explicitly stated, but high linearity is a known characteristic. |
| Lower Limit of Quantitation (LLOQ) | 0.5 μg/mL[2] | 0.031-1.95 μM[3] | ~0.15% (relative to another signal)[4] |
| Limit of Detection (LOD) | ≤0.3 µmol/L[1] | 100 ng/mL[2] | ~0.05% (relative to another signal)[4] |
| Precision (%RSD/CV) | Within-day: 2.1-7.2%; Between-day: 3.5-8.8%[1] | <20% | ~0.5% (technical replicates)[5] |
| Accuracy (% Recovery) | 87-105%[1] | Not explicitly stated, but generally within 80-120% for validated methods. | ~97-98% for similar amino acids[5] |
| Derivatization Required | No[1] | Yes[6] | No[5] |
| Sample Throughput | High[1] | Moderate to High | Low to Moderate |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is adapted from a high-throughput assay for the quantification of dimethylglycine in plasma.[1]
1. Sample Preparation:
-
To 50 µL of plasma or serum, add 100 µL of acetonitrile containing this compound as the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[7]
-
Transfer the clear supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A normal-phase silica column is suitable.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both NSC 16590 and this compound need to be determined. For dimethylglycine, a transition of m/z 104 -> 58 is used.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for amino acid analysis by GC-MS and requires a derivatization step to increase the volatility of the analyte.[6]
1. Derivatization:
-
Dry an aliquot of the sample containing NSC 16590 under a stream of nitrogen.
-
Add a derivatizing agent such as a mixture of trifluoroacetic anhydride and isopropanol or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[6]
-
Heat the mixture to ensure complete derivatization.
2. GC Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for amino acid analysis (e.g., a mid-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure the separation of the derivatized analyte from other components.
-
Injection Mode: Splitless injection is often used for trace analysis.
3. MS Conditions:
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized NSC 16590 and this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the general steps for qNMR analysis, which provides a direct quantification of the analyte without the need for an identical reference standard.[4][5]
1. Sample Preparation:
-
Accurately weigh a specific amount of the sample containing NSC 16590.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., D₂O) containing a certified internal standard of known concentration (e.g., maleic acid).
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A simple 1D proton pulse program (e.g., zg30).
-
Key Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Data Processing and Quantification:
-
Process the acquired spectrum (e.g., Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of both NSC 16590 and the internal standard.
-
Calculate the concentration of NSC 16590 based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.
Visualizations
Experimental and Logical Workflows
Caption: A generalized workflow for bioanalytical method validation.[8][9]
Signaling and Metabolic Pathways
The parent compound of this compound, α,α-Dimethylglycine (DMG), is involved in the one-carbon metabolism pathway.
Caption: The role of Dimethylglycine in one-carbon metabolism.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. metabolics.com [metabolics.com]
- 11. Dimethylglycine Deficiency and the Development of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.vetriscience.com [info.vetriscience.com]
Literature Review of NSC 16590 (α-Aminoisobutyric Acid) Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 16590, chemically known as α-aminoisobutyric acid (AIB), is a non-proteinogenic α-amino acid. While research into its applications as a standalone therapeutic agent is limited, it is a significant component of a class of fungal peptides known as peptaibols, which exhibit a range of biological activities. This guide provides a comparative overview of the applications of AIB-containing compounds in anticancer and antifungal research, presenting available experimental data and methodologies. It is important to note that the majority of the available literature focuses on AIB as part of a larger peptide structure rather than as an individual compound.
Anticancer Applications of AIB-Containing Peptides
Peptaibols, which are rich in AIB, have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of AIB is thought to contribute to the formation of stable helical structures that can interact with and disrupt cell membranes.
Comparative Efficacy of AIB-Containing Peptides
The following table summarizes the in vitro anticancer activity of several AIB-containing peptaibols against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Peptide/Compound | Cancer Cell Line | IC50 (µM) |
| VX (Peptaibol) | MDA-MB-231 (Triple-negative breast) | 8.79 |
| SK-OV-3 (Ovarian adenocarcinoma) | Not specified | |
| A549 (Lung adenocarcinoma) | > 10 (approx. 70-80% viability reduction at highest dose) | |
| MUG-Mel2 (Melanoma) | Not specified | |
| To1-VX (VX analog) | MDA-MB-231 (Triple-negative breast) | 7.98 |
| To11-VX (VX analog) | MDA-MB-231 (Triple-negative breast) | 8.04 |
| Lys-containing Trichogins | MDA-MB-231 (Triple-negative breast) | < 12 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines a general method for assessing the cytotoxicity of AIB-containing compounds against cancer cell lines, based on the MTS assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MDA-MB-231, A549, SK-OV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the experiment and incubated overnight.
2. Compound Treatment:
-
A stock solution of the AIB-containing peptide is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations.
-
The medium from the seeded cells is removed, and the medium containing the different concentrations of the compound is added. Control wells receive medium with the solvent alone.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTS Assay:
-
After the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.
-
The plates are incubated for a further 1-4 hours. During this time, viable cells with active metabolism convert the MTS into a formazan product that is soluble in the culture medium.
5. Data Analysis:
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of AIB-containing compounds.
Antifungal Applications of AIB-Containing Peptides
AIB is a key component of peptaibols, which are known for their antifungal properties. These peptides are thought to disrupt fungal cell membranes, leading to cell death.
Comparative Efficacy of AIB-Containing Peptides
The following table presents the minimum inhibitory concentration (MIC) of trilongins, a class of AIB-containing peptaibols, against the plant pathogenic fungus Colletotrichum gloeosporioides. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Peptide | Fungal Species | MIC (µM) |
| Trilongin BI | Colletotrichum gloeosporioides | 40 |
| Trilongin BII | Colletotrichum gloeosporioides | 320 |
| Trilongin BIII | Colletotrichum gloeosporioides | 160 |
| Trilongin BIV | Colletotrichum gloeosporioides | 310 |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a general guideline for determining the MIC of AIB-containing compounds against fungal pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
1. Fungal Inoculum Preparation:
-
The fungal isolate is grown on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture.
-
A suspension of fungal spores or cells is prepared in sterile saline or water.
-
The suspension is adjusted to a specific turbidity, corresponding to a known concentration of cells/spores (e.g., using a spectrophotometer or McFarland standards).
-
The final inoculum is prepared by diluting the adjusted suspension in the test medium (e.g., RPMI-1640).
2. Preparation of Antifungal Dilutions:
-
A stock solution of the AIB-containing peptide is prepared in a suitable solvent.
-
Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using the test medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A positive control well (fungus and medium, no compound) and a negative control well (medium only) are included.
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
-
After incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth compared to the positive control.
Antifungal Susceptibility Testing Workflow
Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.
Hedgehog Signaling Pathway
While some initial broad searches suggested a potential link between NSC 16590 and the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer, subsequent targeted literature reviews did not yield specific studies or data to substantiate this connection. Therefore, a detailed analysis or diagram of NSC 16590's role in this pathway cannot be provided at this time. Further research is required to investigate this potential mechanism of action.
Conclusion
NSC 16590 (α-aminoisobutyric acid) is a noteworthy component of bioactive peptides, particularly peptaibols, which have demonstrated promising anticancer and antifungal activities in vitro. The data presented in this guide, derived from studies on AIB-containing peptides, highlight their potential as therapeutic agents. However, there is a clear gap in the scientific literature regarding the efficacy of NSC 16590 as a standalone compound. To fully understand its therapeutic potential and to enable direct comparisons with existing drugs, further research focusing on the isolated activity of NSC 16590 is essential. The experimental protocols and workflows provided herein offer a foundational methodology for such future investigations.
Comparative Analysis of Kinetic Isotope Effects with NSC 16590-d6: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the kinetic isotope effects (KIEs) observed with NSC 16590-d6, a deuterated analog of NSC 16590, also known as 2-Aminoisobutyric acid (AIB). This document is intended for researchers, scientists, and drug development professionals interested in the application of isotopic labeling to understand reaction mechanisms and modulate metabolic stability.
Introduction to NSC 16590 (2-Aminoisobutyric Acid)
NSC 16590, or 2-Aminoisobutyric acid, is a non-proteinogenic α-amino acid.[1][2] Its structure features a gem-dimethyl group at the α-carbon, which imparts unique conformational constraints. It is known to be a strong inducer of helical structures in peptides.[1] While it is generally considered metabolically stable, understanding the subtle aspects of its processing in biological systems is crucial for its application in drug design and mechanistic studies.
The Role of Deuteration and Kinetic Isotope Effects
Deuterium substitution, the replacement of a hydrogen atom with its heavier isotope deuterium, is a powerful tool in mechanistic chemistry and drug development. The change in mass can lead to a decrease in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[3][4] The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state.
Despite a comprehensive search of available scientific literature, no studies specifically detailing the synthesis, analysis, or kinetic isotope effects of this compound were identified. Therefore, this guide will establish a foundational understanding of how such a study could be designed and the potential insights it might offer, based on the known properties of NSC 16590 and general principles of KIEs.
Hypothetical Experimental Design for KIE Analysis of this compound
The primary objective of a comparative study between NSC 16590 and this compound would be to determine if any metabolic or enzymatic process involving the C-H bonds of the methyl groups is a rate-limiting step.
Data Presentation: Expected Outcomes
Should experimental data become available, it would be crucial to present it in a clear and comparative format. Below is a template for how such data could be structured.
| Parameter | NSC 16590 (light) | This compound (heavy) | Kinetic Isotope Effect (kH/kD) |
| Enzymatic Assay | |||
| Initial Rate (V₀) | Value | Value | Calculated Value |
| Michaelis Constant (Km) | Value | Value | |
| Catalytic Rate (kcat) | Value | Value | Calculated Value |
| Cell-based Assay | |||
| Metabolite Formation Rate | Value | Value | Calculated Value |
| Cellular Uptake Rate | Value | Value |
Experimental Protocols
Detailed methodologies would be essential for the reproducibility and interpretation of results.
1. Synthesis of this compound: The synthesis of the deuterated analog would likely involve starting materials where the relevant methyl protons are replaced with deuterium. A potential route could be the use of deuterated acetone in a Strecker synthesis or a related pathway.
2. Enzymatic Assays: If a specific enzyme responsible for the metabolism of NSC 16590 is identified, in vitro assays would be performed. The protocol would involve:
-
Incubating the enzyme with either NSC 16590 or this compound.
-
Monitoring the reaction progress over time by measuring substrate depletion or product formation using techniques like HPLC or mass spectrometry.
-
Determining kinetic parameters (Vmax, Km, kcat) for both isotopic forms.
-
Calculating the KIE as the ratio of the rate constants (kH/kD).
3. Cell-based Assays: To assess the KIE in a more biologically relevant context, cell-based assays would be employed.
-
Cultured cells would be incubated with either NSC 16590 or this compound.
-
At various time points, cell lysates and culture media would be collected.
-
The concentrations of the parent compound and any potential metabolites would be quantified using LC-MS/MS.
-
The rates of metabolism would be compared to determine the KIE.
Visualizing the Experimental Workflow and Potential Signaling Context
Diagrams created using Graphviz (DOT language):
Caption: Experimental workflow for comparative KIE analysis.
While the specific signaling pathways involving NSC 16590 are not well-defined, its nature as an amino acid analog suggests potential interaction with amino acid transporters and metabolic pathways.
Caption: Hypothetical signaling context for NSC 16590.
Conclusion and Future Directions
The study of the kinetic isotope effect of this compound represents a promising avenue for understanding the finer points of its biological activity. Although no direct experimental data is currently available, the framework outlined in this guide provides a clear path for future research. Such studies would not only elucidate the mechanism of action of NSC 16590 but also contribute to the broader field of drug design and metabolic engineering by showcasing the utility of deuteration. Researchers are encouraged to pursue these investigations to unlock the full potential of this and other isotopically labeled compounds.
References
A Comparative Guide to Confirming the Metabolic Fate of 2-Aminoisobutyric Acid Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for elucidating the metabolic fate of 2-Aminoisobutyric acid (AIB), with a focus on the application of the deuterated stable isotope, NSC 16590-d6. We will delve into experimental protocols, data presentation, and a comparison with alternative tracer methods.
Introduction to 2-Aminoisobutyric Acid (AIB)
2-Aminoisobutyric acid (AIB), also known as α-methylalanine, is a non-proteinogenic amino acid.[1][2] This means it is not one of the standard amino acids incorporated into proteins during translation. AIB is notable for its resistance to metabolic degradation in most biological systems, which has led to its use in various bioassays.[3] However, confirming its metabolic inertness or tracing any potential minor metabolic pathways is crucial for its application in drug development and metabolic research. One of the most robust methods for this is through isotopic labeling.
The Role of this compound and Isotopic Labeling
NSC 16590 is a synonym for 2-Aminoisobutyric acid.[3] Therefore, this compound is a deuterated version of AIB, containing six deuterium atoms. Deuterium is a stable (non-radioactive) isotope of hydrogen.[4] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased. This mass shift allows researchers to distinguish the labeled AIB from its naturally occurring, unlabeled counterpart using mass spectrometry.[5] This technique, known as stable isotope tracing, is a powerful tool for tracking the metabolic fate of molecules.[5][6]
The primary advantage of using a deuterated tracer like this compound is its safety and the ability to administer it to biological systems, including humans, without the risks associated with radioactive isotopes.[7] The incorporation of stable isotopes such as deuterium, 13C, or 15N allows for the detailed tracking of metabolic pathways, turnover rates, and fluxes.[5][8]
Experimental Workflow for Tracing AIB Metabolism with this compound
The following workflow outlines a typical experiment to trace the metabolic fate of AIB using this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 3. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of NSC 16590-d6 Measurements: A Best Practices Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of NSC 16590-d6 measurements. While specific inter-laboratory data for this compound is not publicly available, this document outlines the critical parameters and experimental protocols based on established best practices for bioanalytical method validation, particularly for deuterated internal standards. The methodologies presented are synthesized from regulatory guidelines and expert recommendations to ensure robust and reliable analytical outcomes.
Introduction to Inter-Laboratory Comparison
Inter-laboratory comparison, also known as proficiency testing, is a critical component of quality assurance in bioanalysis. It involves multiple laboratories analyzing the same samples to assess the reproducibility and reliability of their measurement methods.[1][2] The primary objectives of such a comparison for this compound, a deuterated internal standard, would be to:
-
Evaluate the performance and consistency of different analytical platforms (e.g., LC-MS/MS).
-
Assess the accuracy and precision of quantification methods across various laboratories.
-
Identify potential sources of variability in sample preparation, handling, and analysis.
-
Establish consensus values for reference materials, if applicable.
Stable isotope-labeled internal standards, like this compound, are considered the gold standard in quantitative bioanalysis as they closely mimic the analyte of interest, correcting for variability during the analytical process.
Hypothetical Performance Comparison
The following table summarizes the expected performance parameters from a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) measuring a non-deuterated analogue of NSC 16590 alongside its deuterated form. This illustrates the superior performance typically observed with deuterated standards.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Internal Standard | NSC 16590 (non-deuterated) | This compound | This compound | |
| Accuracy (% Bias) | ± 12.5% | ± 4.2% | ± 3.8% | Within ± 15% |
| Precision (% CV) | 10.8% | 5.1% | 4.9% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 ng/mL | 1 ng/mL | S/N ≥ 10 |
| Matrix Effect (% CV of IS-normalized MF) | 18.2% | 6.5% | 7.1% | ≤ 15% |
| Extraction Recovery | > 75% | > 80% | > 82% | Consistent and reproducible |
Data is illustrative and based on typical performance differences between non-deuterated and deuterated internal standards.
Key Experimental Protocols
Detailed and standardized experimental protocols are essential for a meaningful inter-laboratory comparison. The following are critical methodologies that should be harmonized across participating laboratories.
3.1. Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard (this compound).
-
Protocol:
-
Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Serially dilute the stock solutions to create working solutions for calibration standards and quality control (QC) samples.
-
Store all solutions at an appropriate temperature (e.g., -20°C or -80°C) and assess their stability over time.
-
3.2. Sample Preparation (Protein Precipitation)
-
Objective: To efficiently extract the analyte and internal standard from the biological matrix (e.g., human plasma).
-
Protocol:
-
Aliquot 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
3.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To achieve chromatographic separation and sensitive detection of the analyte and this compound.
-
Hypothetical Parameters (based on similar compounds[3][4]):
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be determined and optimized.
-
3.4. Assessment of Matrix Effect
-
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.
-
Protocol:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Blank matrix spiked with analyte and IS, then extracted.
-
-
Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A.
-
The IS-normalized MF is calculated to assess the compensation for matrix effects by the deuterated internal standard. The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.
-
Visualizing Workflows and Relationships
4.1. Experimental Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the analysis of a plasma sample using a deuterated internal standard.
Caption: Bioanalytical workflow for this compound measurement.
4.2. Rationale for Using a Deuterated Internal Standard
This diagram outlines the logical advantages of using a deuterated internal standard over a non-labeled analogue.
Caption: Decision logic for internal standard selection.
Conclusion
A successful inter-laboratory comparison of this compound measurements hinges on the adoption of harmonized, robust, and well-documented analytical procedures. The use of a deuterated internal standard is paramount for achieving the high levels of accuracy and precision required in regulated bioanalysis. This guide provides the necessary framework for designing and executing such a comparison, ensuring that the data generated is reliable and comparable across different laboratories. By adhering to these principles, researchers can have greater confidence in their bioanalytical results and contribute to the development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography-tandem mass spectrometric assay for the quantitation in human plasma of the novel indenoisoquinoline topoisomerase I inhibitors, NSC 743400 and NSC 725776 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometric assay for the quantitation in human plasma of the novel indenoisoquinoline topoisomerase I inhibitors, NSC 743400 and NSC 725776 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity and Isotopic Enrichment of NSC 16590-d6: A Comparative Guide
For researchers utilizing deuterated compounds in sensitive analytical applications, ensuring the chemical purity and isotopic enrichment of these reagents is paramount. This guide provides a comparative framework for assessing the quality of NSC 16590-d6, a deuterated analog of α-Aminoisobutanoic acid. The methodologies and data presented herein offer a robust approach to quality control, enabling confident use in drug development and metabolic research.
Comparative Analysis of this compound Batches
The following tables summarize the analytical data for two different batches of this compound, highlighting key quality attributes.
Table 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)
| Parameter | Batch A | Batch B (Alternative) | Acceptance Criteria |
| Purity (%) | 99.8 | 98.5 | ≥ 98.0% |
| Major Impurity (%) | 0.15 | 1.2 | ≤ 0.5% |
| Total Impurities (%) | 0.2 | 1.5 | ≤ 2.0% |
Table 2: Isotopic Enrichment by Mass Spectrometry and NMR Spectroscopy
| Parameter | Batch A | Batch B (Alternative) | Acceptance Criteria |
| Isotopic Purity (d6, by MS) (%) | 99.5 | 97.8 | ≥ 98.0% |
| d5 Impurity (by MS) (%) | 0.4 | 2.0 | ≤ 1.5% |
| d0 (Unlabeled) Impurity (by MS) (%) | < 0.1 | 0.2 | ≤ 0.5% |
| Deuterium Enrichment (by ¹H-NMR) (%) | 99.6 | 98.2 | ≥ 98.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chemical Purity Assessment by HPLC
This method is used to determine the chemical purity of this compound and to identify and quantify any non-deuterated impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B).
Isotopic Enrichment Analysis by Mass Spectrometry
This protocol determines the distribution of deuterated species (isotopologues) and calculates the isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Scan Range: m/z 100-200.
-
Data Analysis: The relative abundance of the ions corresponding to the unlabeled (d0), partially deuterated (d1-d5), and fully deuterated (d6) forms of NSC 16590 are used to calculate the isotopic purity.[1][2][3]
Deuterium Enrichment by ¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) is employed to quantify the amount of residual, non-deuterated hydrogen, providing a measure of the overall deuterium enrichment.[1]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: A suitable deuterated solvent with a known internal standard (e.g., DMSO-d6 with 0.05% TMS).
-
Sample Preparation: Dissolve 5-10 mg of this compound in the deuterated solvent.
-
Data Analysis: The integral of the residual proton signals corresponding to the labeled positions is compared to the integral of a known internal standard to calculate the percentage of deuterium incorporation.
Visualizing the Workflow and Key Concepts
The following diagrams illustrate the experimental workflow and the concept of isotopic enrichment.
Caption: Workflow for the analysis of this compound.
Caption: Isotopic Purity vs. Isotopic Enrichment.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking NSC 16590-d6 performance in different analytical platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical platforms for the characterization and quantification of NSC 16590-d6. NSC 16590 is the National Cancer Institute (NCI) designation for 2-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid. The "-d6" suffix indicates a deuterated version of the molecule, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling is a critical tool in pharmacokinetic (PK) studies, enabling the differentiation of the administered compound from its endogenous counterparts.
2-Aminoisobutyric acid is utilized in peptide-based drug development to enhance metabolic stability.[1] Its gem-dimethyl group restricts the conformational flexibility of the peptide backbone, making it more resistant to enzymatic degradation. A notable example is its incorporation into semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, to protect it from dipeptidyl peptidase-4 (DPP-4) cleavage.[1]
This guide will focus on the analytical platforms best suited for the analysis of Aib-containing peptides and the specific requirements for handling their deuterated analogues in research and drug development settings.
Data Presentation: Comparison of Analytical Platforms
The performance of this compound, typically as part of a larger peptide therapeutic, can be assessed across various analytical platforms. The choice of platform depends on the specific analytical goal, such as purity assessment, structural elucidation, stability testing, or pharmacokinetic analysis.
| Analytical Platform | Key Performance Metric | Typical Application for this compound Containing Peptides | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity (%) | Routine quality control, purity analysis, and stability testing.[2][3] | Robust, cost-effective, and suitable for high-throughput analysis.[2] | Lower sensitivity and specificity compared to MS; not suitable for structural confirmation.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Limit of Quantification (LOQ) (ng/mL) | Definitive identification, impurity profiling, pharmacokinetic studies, and quantification in biological matrices.[5][6][7] | High sensitivity, high selectivity, and provides structural information. Essential for analyzing deuterated compounds.[4][8] | More complex instrumentation and data analysis; higher initial and maintenance costs.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Resolution | De novo structure elucidation, conformational analysis of Aib-containing peptides, and characterization of impurities.[1][9][10] | Provides detailed atomic-level structural and dynamic information without the need for reference standards. | Lower sensitivity compared to MS; requires higher sample concentrations and longer acquisition times. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for key experiments involving the analysis of this compound as part of a peptide therapeutic.
Quantification of an this compound Containing Peptide in Rat Plasma using LC-MS/MS
This protocol is adapted from methodologies used for the pharmacokinetic analysis of semaglutide.[5][11]
-
Sample Preparation:
-
Thaw rat plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the non-deuterated peptide).
-
Precipitate proteins by adding 300 µL of methanol, followed by vortexing for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 peptide column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the this compound containing peptide and the internal standard. The d6-label will result in a 6 Dalton mass shift compared to the non-deuterated analogue, allowing for clear differentiation.
-
In Vitro Stability Assay of an this compound Containing Peptide in Human Plasma
This protocol outlines a general procedure for assessing the stability of a peptide in a biological matrix.[12][13]
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the this compound containing peptide into the plasma at a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Sample Processing:
-
Immediately add the aliquot to a 3-fold excess of ice-cold ethanol to precipitate plasma proteins and stop enzymatic degradation.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
-
-
Data Analysis:
-
Plot the percentage of the remaining peptide against time.
-
Calculate the half-life (t1/2) of the peptide in plasma.
-
Mandatory Visualization
Signaling Pathway
Since NSC 16590 (2-Aminoisobutyric acid) is primarily used as a building block to enhance peptide stability, it does not have its own specific signaling pathway. The peptide drug it is incorporated into will determine the target pathway. Many peptide hormones and their analogues, such as GLP-1 agonists, target G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade.[14][15][16][17]
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway for a peptide hormone.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the pharmacokinetic analysis of a peptide drug containing this compound in a biological matrix.
References
- 1. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. realpeptides.co [realpeptides.co]
- 5. Novel LC-MS/MS analysis of the GLP-1 analog semaglutide with its application to pharmacokinetics and brain distribution studies in rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Semaglutide - properties, action and chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. q2labsolutions.com [q2labsolutions.com]
- 9. Helical stability of de novo designed alpha-aminoisobutyric acid-rich peptides at high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Chemical shift nonequivalence of benzyloxycarbonyl methylene protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel LC-MS/MS analysis of the GLP-1 analog semaglutide with its application to pharmacokinetics and brain distribution studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]
- 17. Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of NSC 16590: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the proper handling and disposal of 2-Aminoisobutyric Acid (NSC 16590) in a research environment, ensuring the safety of personnel and compliance with regulations.
For researchers, scientists, and drug development professionals, the safe management of chemical compounds is paramount. This document provides a detailed, step-by-step guide for the proper disposal of NSC 16590, also known as 2-Aminoisobutyric acid, 2-Methylalanine, or H-Aib-OH. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Immediate Safety and Handling Precautions
While 2-Aminoisobutyric acid is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with care to minimize any potential risks.[1][2] Some safety data sheets (SDS) indicate that it may cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[4]
-
Lab Coat: A standard laboratory coat, fully buttoned.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[3]
Always handle NSC 16590 in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[4]
Quantitative Data and Physical Properties
For safe handling and disposal, it is essential to be aware of the physical and chemical properties of 2-Aminoisobutyric acid. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol [5] |
| Appearance | White crystalline powder[5] |
| Melting Point | >300 °C[3] |
| Solubility in Water | Soluble[5] |
| CAS Number | 62-57-7[1][2][6][7][8] |
Step-by-Step Disposal Protocol
The disposal of 2-Aminoisobutyric acid should be managed as chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "Hazardous Waste: 2-Aminoisobutyric acid".
- Include the full chemical name and CAS number (62-57-7) on the label.
- Do not mix 2-Aminoisobutyric acid waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
- Use a chemically compatible and sealable container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[4]
- Ensure the container is in good condition, free from cracks or leaks.
- For small spills, use appropriate tools to place the spilled material into a convenient waste disposal container. For larger spills, a shovel can be used for the same purpose.[9]
3. Storage:
- Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.
- The SAA should be located away from general laboratory traffic.
- Ensure secondary containment is in place to capture any potential leaks or spills.
4. Disposal Request:
- Once the waste container is three-quarters full, or when you are ready to dispose of it, contact your institution's EHS office to arrange for a hazardous waste pickup.
- Follow all institutional procedures for hazardous waste labeling, documentation, and scheduling of pickups.
Experimental Protocols
Currently, there are no specific experimental protocols for the neutralization or chemical deactivation of 2-Aminoisobutyric acid for disposal purposes. The recommended procedure is collection and disposal via a licensed hazardous waste management company.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of NSC 16590 (2-Aminoisobutyric acid).
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 6. calpaclab.com [calpaclab.com]
- 7. A13021.22 [thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
